Product packaging for Mecobalamin-d3(Cat. No.:)

Mecobalamin-d3

Cat. No.: B1154733
M. Wt: 1347.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mecobalamin-d3, with a molecular formula of C 63 H 88 D 3 CoN 13 O 14 P and a molecular weight of 1347.40 g/mol, is a stable, deuterated isotope of Mecobalamin (Methylcobalamin) . As a biologically active form of vitamin B12, Mecobalamin acts as a coenzyme for methionine synthase, which catalyzes the conversion of homocysteine to methionine, a process crucial for DNA synthesis and methylation . It also serves as a cofactor for methylmalonyl-CoA mutase, an enzyme essential for carbohydrate and lipid metabolism . This deuterated compound is specifically designed for use as an internal standard in quantitative mass spectrometry, enabling precise and accurate measurement of endogenous Mecobalamin levels in complex biological matrices. Its primary research applications include in-depth pharmacokinetic studies, drug metabolism research (DMPK), and advanced analytical method development. By providing a reliable reference point, this compound aids investigators in exploring the role of vitamin B12 in cellular processes such as nucleotide synthesis, the maintenance of genome stability, and protection against oxidative DNA damage . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₆₃H₈₈D₃CoN₁₃O₁₄P⁻

Molecular Weight

1347.4

Synonyms

Methyl-5,6-dimethylbenzimidazolylcobalamin-d3;  Methyl Vitamin B12-d3;  MeCbl-d3;  Algobaz-d3;  Hitocobamin-M-d3;  Methycobal-d3;  Methylcobaz-d3; 

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Mecobalamin-d3 vs. Non-labeled Mecobalamin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Deuterated and Non-labeled Mecobalamin: Properties, Comparative Analysis, and Experimental Methodologies

Abstract

Mecobalamin, the neurologically active form of vitamin B12, is a critical coenzyme in various metabolic pathways. The strategic substitution of hydrogen with deuterium to create Mecobalamin-d3 presents a novel avenue for enhancing its therapeutic properties. This technical guide provides a comprehensive overview of this compound in comparison to its non-labeled counterpart. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, a framework for comparative pharmacokinetic and pharmacodynamic analysis, and detailed experimental protocols. This document aims to serve as a foundational resource for the investigation and potential clinical application of deuterated mecobalamin.

Introduction

Mecobalamin (Methylcobalamin) is an essential cofactor for methionine synthase, an enzyme pivotal for the remethylation of homocysteine to methionine.[1] This process is integral to DNA synthesis, neuronal function, and red blood cell formation.[1][2] In pharmaceutical research, the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a strategy to favorably alter the metabolic profile of drug candidates.[3] This "deuterium clamp" effect can lead to a slower rate of metabolism, thereby enhancing bioavailability and prolonging the therapeutic effect.[4]

This compound is a deuterated analog of mecobalamin where three hydrogen atoms in the methyl group attached to the cobalt atom have been replaced with deuterium. This guide explores the theoretical advantages and analytical considerations of this compound versus non-labeled Mecobalamin.

Chemical and Physical Properties

The primary difference between this compound and non-labeled Mecobalamin lies in their molecular weight due to the presence of deuterium. This seemingly subtle change can have significant implications for the molecule's stability and metabolic fate.

PropertyNon-labeled MecobalaminThis compound
Chemical Formula C63H91CoN13O14PC63H88D3CoN13O14P
Molecular Weight ~1344.4 g/mol ~1347.4 g/mol
Appearance Dark red crystalline powderDark red crystalline powder
Solubility Soluble in waterExpected to have similar solubility to non-labeled mecobalamin
Stability Light sensitiveLight Sensitive

Theoretical Pharmacokinetic and Pharmacodynamic Comparison

While direct comparative studies on this compound are not extensively available in the public domain, the principles of deuterium substitution allow for a projection of its potential pharmacokinetic advantages.

Pharmacokinetics

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[5]

ParameterNon-labeled MecobalaminExpected Effect in this compoundRationale
Metabolism Subject to enzymatic degradationPotentially slower metabolismThe stronger C-D bond in the methyl group may reduce the rate of enzymatic cleavage.
Bioavailability VariablePotentially increasedSlower first-pass metabolism could lead to higher systemic exposure.
Half-life (t½) Approximately 12.5 hours (oral)[1]Potentially prolongedReduced metabolic clearance would extend the duration of action.
Clearance (CL) Primarily renalPotentially decreasedSlower metabolism would lead to a lower rate of clearance from the body.
Pharmacodynamics

The mechanism of action of this compound is expected to be identical to that of non-labeled Mecobalamin, as it will still function as a cofactor for methionine synthase. However, its enhanced pharmacokinetic profile could lead to a more sustained pharmacodynamic effect.

Signaling Pathway: The Methionine Cycle

Mecobalamin is a key player in the one-carbon metabolism, specifically in the methionine cycle. Its primary role is to donate a methyl group for the conversion of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is then converted to S-adenosylmethionine (SAMe), the universal methyl donor for numerous methylation reactions, including DNA and neurotransmitter synthesis.

Methionine_Cycle cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF THF 5,10-MTHF 5,10-Methylene-THF THF->5,10-MTHF MTHFR MTHFR 5-MTHF 5-Methyl-THF 5,10-MTHF->5-MTHF MTHFR MS Methionine Synthase 5-MTHF->MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe MAT SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases (DNA, proteins, etc.) SAH->Homocysteine MAT MAT Methyltransferases Methyltransferases Mecobalamin Mecobalamin (or this compound) Mecobalamin->MS

Figure 1. The role of Mecobalamin in the Methionine Cycle.

Experimental Protocols

A rigorous comparative analysis of this compound and non-labeled Mecobalamin is essential to validate the theoretical advantages of deuteration. The following protocols outline the key experiments for this purpose.

Comparative Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the pharmacokinetic profiles of this compound and non-labeled Mecobalamin following oral administration in Sprague-Dawley rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=24), divided into two groups (n=12 per group).

  • Drug Administration:

    • Group 1: Oral gavage of non-labeled Mecobalamin (e.g., 1 mg/kg).

    • Group 2: Oral gavage of this compound (e.g., 1 mg/kg, molar equivalent to the non-labeled dose).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Preparation:

    • Plasma is separated by centrifugation.

    • Protein precipitation is performed by adding acetonitrile (containing a known concentration of an appropriate internal standard, which could be another deuterated analog or a structurally similar compound) to the plasma samples.

    • Samples are vortexed and centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Bioanalytical Method:

    • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Chromatographic Separation: A C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both Mecobalamin and this compound. The different molecular weights will allow for their simultaneous quantification.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) are calculated using non-compartmental analysis software. Statistical analysis (e.g., t-test or ANOVA) is used to compare the parameters between the two groups.

PK_Workflow cluster_animal In-Life Phase cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis Dosing Oral Gavage (Mecobalamin or this compound) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (with Internal Standard) Plasma_Separation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis (MRM Mode) Supernatant_Collection->LC_MSMS Data_Processing Data Processing and Pharmacokinetic Analysis LC_MSMS->Data_Processing

Figure 2. Workflow for the comparative pharmacokinetic study.
In Vitro Metabolic Stability Assay

Objective: To assess the relative metabolic stability of this compound and non-labeled Mecobalamin in liver microsomes.

Methodology:

  • Incubation: Mecobalamin and this compound are incubated separately with liver microsomes (e.g., from rat, dog, or human) in the presence of NADPH (a cofactor for metabolic enzymes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The concentration of the parent compound (Mecobalamin or this compound) remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of each compound is determined, and the in vitro half-life is calculated.

Analytical Methodologies for Differentiation

The key to a comparative study is a robust analytical method that can distinguish and accurately quantify both this compound and non-labeled Mecobalamin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for this type of analysis due to its high selectivity and sensitivity.

  • Principle: The two compounds are first separated based on their retention time on a chromatography column. They then enter the mass spectrometer where they are ionized and fragmented. The mass difference between this compound and non-labeled Mecobalamin allows for their distinct detection and quantification.

  • Internal Standard: this compound can serve as an excellent internal standard for the quantification of non-labeled Mecobalamin in biological samples, and vice-versa, due to their similar chemical properties and chromatographic behavior.

ParameterNon-labeled MecobalaminThis compound
Parent Ion (m/z) [M+H]+ ~1345.4[M+H]+ ~1348.4
Daughter Ion (m/z) Specific fragment ionsCorrespondingly shifted fragment ions

Conclusion

The deuteration of mecobalamin to form this compound offers a promising strategy to enhance its pharmacokinetic properties. While direct comparative data is currently limited, the established principles of the kinetic isotope effect suggest that this compound may exhibit slower metabolism, leading to increased bioavailability and a longer half-life. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and its potential advantages over non-labeled Mecobalamin. Further research in this area is warranted to fully elucidate the therapeutic potential of this deuterated analog for the benefit of patients with conditions related to vitamin B12 deficiency and neurological disorders.

References

The Role of Mecobalamin-d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecobalamin, an active form of vitamin B12, is a critical coenzyme in various metabolic pathways.[1] Its accurate quantification in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic studies, quality control, and clinical diagnostics. However, the inherent light sensitivity and potential for degradation of mecobalamin present analytical challenges.[2] This technical guide provides an in-depth exploration of the mechanism of action of Mecobalamin-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, offering a robust solution for the precise and accurate quantification of mecobalamin.

Mechanism of Action of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. The underlying principle of its mechanism of action lies in the near-identical physicochemical properties of the deuterated standard to the analyte of interest, mecobalamin.

This compound is structurally identical to mecobalamin, with the exception of three hydrogen atoms in the methyl group being replaced by deuterium atoms.[3] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical behaviors remain virtually indistinguishable throughout the analytical process.

The primary advantages conferred by this mechanism include:

  • Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound co-elutes with mecobalamin and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate correction.

  • Compensation for Variability in Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard. By using the analyte-to-internal standard peak area ratio for quantification, these variations are effectively normalized.

  • Improved Precision and Accuracy: The use of this compound accounts for variations in injection volume and instrument response, leading to significantly improved intra- and inter-assay precision and accuracy.[4]

Below is a diagram illustrating the logical relationship of using a deuterated internal standard to mitigate analytical variability.

Logical Workflow for Mitigating Analytical Variability cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_3 Correction Mechanism A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Extraction (e.g., Protein Precipitation) B->C D LC Separation C->D Error1 Matrix Effects Error2 Sample Loss during Prep E MS/MS Detection D->E Error3 Injection Volume Variation Error4 Instrument Response Fluctuation Correction Analyte/IS Ratio E->Correction F F Correction->F Accurate Quantification

Caption: Workflow demonstrating how an internal standard corrects for errors.

Physicochemical Properties: Mecobalamin vs. This compound

The efficacy of this compound as an internal standard is rooted in its close resemblance to the native analyte. The following table summarizes their key physicochemical properties.

PropertyMecobalaminThis compoundReference(s)
Molecular Formula C₆₃H₉₁CoN₁₃O₁₄PC₆₃H₈₈D₃CoN₁₃O₁₄P[3][5]
Molecular Weight ~1344.4 g/mol ~1347.4 g/mol [3][6]
Appearance Dark red crystalline powderDark red powder[3][6]
Solubility Slightly soluble in water, sparingly soluble in methanolSlightly soluble in DMSO and water, sparingly in methanol[3][6]
Light Sensitivity Highly sensitive to lightLight sensitive[2][3]

Experimental Protocol: Quantification of Mecobalamin in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the analysis of mecobalamin in human plasma, incorporating this compound as an internal standard.[4]

4.1 Materials and Reagents

  • Mecobalamin reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K₂EDTA)

  • Amber-colored microtubes and vials

4.2 Standard Solutions Preparation

  • Prepare stock solutions of mecobalamin and this compound in methanol.

  • Prepare working standard solutions of mecobalamin by serial dilution of the stock solution.

  • Prepare a working internal standard solution of this compound.

  • Note: All procedures involving mecobalamin and its solutions must be performed under red light or in light-protected containers to prevent photodegradation.[2][4]

4.3 Sample Preparation

  • Pipette 100 µL of human plasma into an amber-colored microtube.[2]

  • Add a specified amount of the this compound working solution.[2]

  • Add a sufficient volume of cold methanol for protein precipitation.[2]

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean, light-protected vial for LC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow.

Sample Preparation Workflow Start Start: Human Plasma (100 µL) in amber tube Spike Add this compound (Internal Standard) Start->Spike Precipitate Add Cold Methanol (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer End Ready for LC-MS/MS Analysis Transfer->End

Caption: Step-by-step sample preparation for mecobalamin analysis.

4.4 LC-MS/MS Conditions

ParameterConditionReference(s)
LC System HPLC or UHPLC system[2]
Column Suitable reversed-phase C18 column[2]
Mobile Phase Gradient elution with methanol and water containing 0.1% formic acid[2]
Flow Rate As per column specifications
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer[2]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for mecobalamin and this compound

Quantitative Data and Performance Characteristics

The use of this compound as an internal standard significantly enhances the performance of the LC-MS/MS method for mecobalamin quantification. The following table summarizes the validation parameters from a study utilizing a stable isotope-labeled internal standard.[4]

ParameterPerformance MetricReference(s)
Linearity Range 0.05 to 20 ng/mL[4]
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15%
Precision (%CV) < 15%[4]
Quantifiable Range 0.05 to 20 ng/mL from 0.1 mL plasma[4]

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of mecobalamin in complex biological matrices. Its mechanism of action, centered on the principle of isotope dilution mass spectrometry, effectively compensates for analytical variability, including matrix effects and inconsistencies in sample preparation. The detailed experimental protocol and performance data presented in this guide underscore the robustness and reliability of LC-MS/MS methods employing this compound as an internal standard, making it the recommended approach for researchers, scientists, and drug development professionals.

References

The Journey of Mecobalamin Through the Body: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecobalamin, a coenzyme form of vitamin B12, plays a pivotal role in various physiological processes, most notably in the methylation of homocysteine to methionine and the synthesis of S-adenosylmethionine (SAMe). Its therapeutic applications in treating peripheral neuropathies and megaloblastic anemia are well-documented.[1] A thorough understanding of its pharmacokinetic and metabolic profile is crucial for optimizing its therapeutic efficacy and developing novel drug delivery systems. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of mecobalamin, supplemented with detailed experimental protocols and visual representations of its metabolic pathways.

Pharmacokinetics of Mecobalamin

The pharmacokinetic properties of mecobalamin are influenced by the route of administration, with significant differences observed between oral and parenteral delivery.

Absorption

Oral administration of mecobalamin results in a time to peak plasma concentration (Tmax) of approximately 3 to 4 hours.[2][3] In contrast, intramuscular (IM) injection leads to a much faster absorption, with a Tmax of about 1 hour.[2][3] Subcutaneous (SC) administration also demonstrates rapid absorption, with a Tmax of approximately 1.38 hours.[4]

Distribution

Following absorption, mecobalamin is extensively bound to transcobalamins, the transport proteins for vitamin B12 in the blood.[2][3] Animal studies in rats have provided insights into the tissue distribution of mecobalamin. The kidneys exhibit the highest concentration of total cobalamin, followed by the adrenals, liver, and spleen.[5] Specifically for methylcobalamin, the highest levels are also found in the kidneys.[5]

Metabolism

Mecobalamin's primary metabolic role is as a cofactor for methionine synthase, which catalyzes the conversion of homocysteine to methionine.[6] This reaction is a critical step in the one-carbon metabolism pathway. Interestingly, ingested mecobalamin is not directly utilized. It first undergoes a dealkylation step to form cob(II)alamin, which then serves as a precursor for the intracellular synthesis of both methylcobalamin and adenosylcobalamin, the two active coenzyme forms of vitamin B12.[7]

Excretion

Mecobalamin is primarily excreted through the urine.[2][3] Studies have shown that mecobalamin has greater tissue retention and lower urinary excretion compared to cyanocobalamin.[6] The elimination half-life of oral mecobalamin is approximately 12.5 hours, while the injectable form has a longer half-life of 27-29 hours.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of mecobalamin from various studies.

Table 1: Pharmacokinetic Parameters of Mecobalamin in Humans Following a Single 1500 mcg Injection [4]

ParameterSubcutaneous (SC)Intramuscular (IM)
Cmax (ng/mL) 57.0145.82
Tmax (hours) 1.381.49
AUC0-72 (ng·h/mL) 332.62321.01

Table 2: Pharmacokinetic Parameters of Mecobalamin in Humans Following Oral and Intramuscular Administration [2][3]

Route of AdministrationTmax (hours)Elimination Half-life (hours)
Oral 3 - 412.5
Intramuscular ~127 - 29

Table 3: Tissue Distribution of Total Cobalamin and Methylcobalamin in Rats [5]

TissueTotal Cobalamin (pg/mg tissue ± SEM)Methylcobalamin (pg/mg tissue ± SEM)Methylcobalamin as % of Total
Liver 67 ± 131.6 ± 0.52.4%
Kidneys 738 ± 133107.6 ± 22.214.5%
Spleen 23 ± 20.3 ± 0.11.4%
Adrenals 268 ± 3626.9 ± 5.39.7%

Detailed Experimental Protocols

Bioavailability Study of Injectable Mecobalamin in Humans[4]
  • Study Design: A randomized, single-dose, open-label, parallel-group comparative bioavailability study.[8]

  • Participants: 24 healthy adult human subjects.[8]

  • Intervention: A single 1500 mcg dose of methylcobalamin was administered via either the subcutaneous (SC) route into the abdominal muscle or the intramuscular (IM) route into the gluteal muscle after an overnight fast of at least 10 hours.[9]

  • Sample Collection: Blood samples were collected at various time points before and after the injection to determine the plasma concentrations of methylcobalamin.[4]

  • Analytical Method: Plasma concentrations of methylcobalamin were measured using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification was 0.50 ng/mL.[4]

Quantification of Mecobalamin in Rat Plasma by LC-MS/MS[10][11]
  • Sample Preparation:

    • Thaw plasma samples at 4°C.[10]

    • To 100 µL of plasma in an Eppendorf tube, add 10 µL of an internal standard working solution (e.g., 20 ng/mL CNCbl-13C7 in methanol).[10]

    • Precipitate proteins by adding 100 µL of cold acetonitrile/methanol (3:1, v/v) and vortex for 2 minutes.[10]

    • For sufficient precipitation, add 100 µL of 0.2 M Zinc sulfate and mix by vortexing.[10]

    • Let the samples stand at -20°C for 10 minutes, then centrifuge at 16,000 g for 10 minutes.[10]

    • Transfer 200 µL of the supernatant to a 96-well plate for injection into the LC-MS system.[10]

    • All procedures should be conducted under subdued light to prevent photodegradation of mecobalamin.[10]

  • LC-MS/MS Conditions:

    • An online Solid Phase Extraction (SPE) column can be used for analyte trapping and enrichment.[10]

    • Chromatographic separation is achieved using a suitable analytical column (e.g., Poroshell 120 EC C18).[11]

    • The mobile phase typically consists of a gradient of an aqueous solution (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol).[12]

    • Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[10]

Visualization of Metabolic Pathways

Methionine Synthase Cycle

Mecobalamin is a crucial coenzyme for methionine synthase, which is central to the regeneration of methionine from homocysteine. This process is vital for DNA synthesis and methylation reactions.

Methionine_Synthase_Cycle cluster_cytosol Cytosol MTR Methionine Synthase (MTR) Cbl_I Cob(I)alamin MTR->Cbl_I Met Methionine MTR->Met Product THF Tetrahydrofolate (THF) MTR->THF MeCbl Methylcobalamin (MeCbl) MeCbl->MTR Cbl_I->MTR Hcy Homocysteine Hcy->MTR Substrate MeTHF 5-Methyl-THF MeTHF->MTR Methyl Donor

Caption: The Methionine Synthase Cycle in the Cytosol.

Intracellular Conversion of Cobalamins

Upon entering the cell, various forms of cobalamin, including mecobalamin, are processed into the two active coenzymes: methylcobalamin in the cytosol and adenosylcobalamin in the mitochondria.

Intracellular_Cobalamin_Conversion cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Cbl_III_in Ingested Cobalamin (e.g., Mecobalamin) Cbl_II Cob(II)alamin Cbl_III_in->Cbl_II Dealkylation MeCbl Methylcobalamin (for Methionine Synthase) Cbl_II->MeCbl Methylation AdoCbl Adenosylcobalamin (for Methylmalonyl-CoA Mutase) Cbl_II->AdoCbl Adenosylation

Caption: Intracellular processing of cobalamins.

Conclusion

This technical guide has provided a comprehensive overview of the pharmacokinetics and metabolism of mecobalamin. The quantitative data presented in the tables offer a clear comparison of its behavior under different administration routes. The detailed experimental protocols serve as a valuable resource for researchers designing and conducting studies on mecobalamin. Furthermore, the visualized metabolic pathways offer a clear understanding of its crucial role at the cellular level. This in-depth knowledge is essential for the continued development and optimization of mecobalamin as a therapeutic agent.

References

The Precision of Deuterium: A Technical Guide to Mecobalamin-d3 in Vitamin B12 Deficiency Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12, a crucial micronutrient for numerous physiological processes, including DNA synthesis and neurological function, exists in several forms, with mecobalamin (methylcobalamin) being one of its two active coenzyme forms in the human body. Vitamin B12 deficiency is a widespread nutritional issue that can lead to a range of hematological and neurological disorders.[1] Accurate quantification of mecobalamin in biological matrices is therefore paramount for both clinical diagnostics and research into the efficacy of supplementation strategies.[2]

The gold standard for precise and accurate quantification of small molecules in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The reliability of this technique is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[3] Mecobalamin-d3, a deuterated analog of mecobalamin, serves as an ideal SIL-IS for these studies. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[3][4] This technical guide provides an in-depth overview of the application of this compound in vitamin B12 deficiency studies, complete with experimental protocols, quantitative data, and pathway visualizations.

The Role of Mecobalamin in the Methionine Synthase Pathway

Mecobalamin is an essential cofactor for the enzyme methionine synthase (MS).[5] This enzyme plays a critical role in the one-carbon metabolism pathway by catalyzing the remethylation of homocysteine to methionine.[5][6] Methionine is a vital amino acid necessary for protein synthesis and is the precursor for S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation. A deficiency in mecobalamin leads to the inactivation of methionine synthase, resulting in the accumulation of homocysteine, a known risk factor for cardiovascular diseases, and a decrease in methionine and SAM levels, which can impair methylation processes crucial for neurological function.[7]

Methionine_Synthase_Pathway THF Tetrahydrofolate (THF) MTHF 5-Methyltetrahydrofolate (5-MTHF) MTHF->THF Methyl Group Donation MS Methionine Synthase (MS) MTHF->MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methyl Group Acceptance Homocysteine->MS SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation to Substrates SAH->Homocysteine Hydrolysis MS->THF MS->Methionine Mecobalamin Mecobalamin (Vitamin B12) Mecobalamin->MS Cofactor

Figure 1: Methionine Synthase Pathway

Advantages of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis for several key reasons:[3][4]

  • Compensates for Matrix Effects: Biological matrices such as plasma are complex and can cause ion suppression or enhancement during mass spectrometry analysis, leading to inaccurate quantification. Since this compound has nearly identical chemical and physical properties to endogenous mecobalamin, it experiences the same matrix effects, allowing for accurate correction.[3]

  • Corrects for Variability in Sample Preparation: Losses can occur at various stages of sample preparation, including extraction and derivatization. As this compound is added at the beginning of the workflow, it accounts for these losses, improving the precision and accuracy of the measurement.[8]

  • Accounts for Instrumental Drift: Mass spectrometers can exhibit slight variations in sensitivity over time. The ratio of the analyte to the internal standard remains constant, correcting for such instrumental drift and ensuring consistent results.[8]

Quantitative Data Presentation

The following tables summarize typical performance data from validated LC-MS/MS methods for the quantification of mecobalamin using a stable isotope-labeled internal standard.

Table 1: Method Validation Parameters

ParameterTypical Performance MetricReference
Linearity Range0.05 - 20 ng/mL[6]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL[6]
Intra-assay Precision (%CV)< 15%[6]
Inter-assay Precision (%CV)< 15%[6]
Accuracy (% Bias)Within ±15%[6]
Recovery> 85%

Table 2: Stability of Mecobalamin in Human Plasma

ConditionDurationStabilityReference
Room Temperature (<10 lx light)21 hoursStable[6]
Frozen (-20°C to -80°C)205 daysStable[6]
Freeze-Thaw Cycles (3 cycles)N/AStable[9]

Experimental Protocols

The following is a representative, detailed methodology for the quantification of mecobalamin in human plasma using this compound as an internal standard, compiled from established practices in the field.[1][6][10] Note: All procedures involving mecobalamin should be performed under subdued light conditions, and light-protected labware (e.g., amber vials) should be used to prevent photodegradation.[2][11]

Materials and Reagents
  • Mecobalamin reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Human plasma (K2-EDTA)

  • Deionized water

Equipment
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Amber microcentrifuge tubes and autosampler vials

Experimental Workflow Diagram

Experimental_Workflow start Start sample_collection Collect Human Plasma (K2-EDTA) start->sample_collection add_is Spike with This compound IS sample_collection->add_is protein_precipitation Protein Precipitation (e.g., cold methanol) add_is->protein_precipitation vortex_centrifuge Vortex and Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness (optional) supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End data_processing->end

Figure 2: Experimental Workflow

Detailed Methodologies

1. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of mecobalamin and this compound reference standards and dissolve each in 1 mL of methanol in separate amber volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 0.05 to 20 ng/mL.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound primary stock solution with the same diluent to achieve a final concentration of 10 ng/mL.

2. Sample Preparation

  • To 100 µL of human plasma in an amber microcentrifuge tube, add 10 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.

  • Perform protein precipitation by adding 300 µL of cold methanol.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean amber autosampler vial.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Mecobalamin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument)

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument, typically a +3 Da shift from the native analyte)

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument being used to achieve maximum sensitivity.

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (mecobalamin) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of mecobalamin in the unknown plasma samples is then determined from the calibration curve using the measured peak area ratio.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of mecobalamin in biological matrices for vitamin B12 deficiency studies. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures high accuracy and precision, which is critical for obtaining high-quality data in both research and clinical settings. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers and drug development professionals to establish and validate their own bioanalytical methods for the assessment of vitamin B12 status.

References

Methodological & Application

Application Note: Quantification of Mecobalamin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of mecobalamin (methylcobalamin) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Mecobalamin, an active form of vitamin B12, is essential for various metabolic processes, and its accurate measurement is crucial for pharmacokinetic studies and clinical diagnostics.[1] Due to its inherent instability, particularly its high sensitivity to light, special precautions are required during sample handling and analysis.[2][3] This method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The described LC-MS/MS method offers high selectivity and sensitivity for the determination of mecobalamin in a complex biological matrix.

Introduction

Mecobalamin is a vital coenzyme involved in critical biochemical pathways, including the synthesis of methionine and the metabolism of homocysteine. Its quantification in biological matrices is essential for assessing vitamin B12 status, diagnosing deficiencies, and supporting drug development through pharmacokinetic profiling.[1][2] The inherent challenges in analyzing mecobalamin include its low endogenous concentrations in plasma and its significant light sensitivity, which can lead to its degradation to hydroxocobalamin.[2][3][4]

LC-MS/MS has emerged as the preferred analytical technique for mecobalamin quantification due to its superior sensitivity, selectivity, and specificity compared to other methods.[1] This application note provides a detailed protocol for a validated LC-MS/MS method suitable for high-throughput analysis in a research or clinical setting.

Experimental

Materials and Reagents
  • Mecobalamin reference standard (≥98% purity)

  • Stable isotope-labeled mecobalamin (Internal Standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

Crucial Note: All sample preparation steps must be performed under red light or in amber-colored tubes to prevent the photodegradation of mecobalamin.[1][2][3][5]

  • Allow plasma samples to thaw at room temperature.

  • In an amber microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (containing stable isotope-labeled mecobalamin).

  • To precipitate proteins, add 300 µL of cold methanol.[1][5]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean, light-protected autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

The following table summarizes the optimized liquid chromatography and mass spectrometry parameters.

Parameter Condition
LC System HPLC or UHPLC System
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Optimized for separation of mecobalamin and IS
Flow Rate 0.8 - 1.0 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)
Gas Temperature ~300 °C[1][4]
Capillary Voltage ~4000 V[1][4]
MRM Transitions

The following MRM transitions are monitored for the quantification of mecobalamin and its internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z)
Mecobalamin1344.61329.2
Stable Isotope-Labeled IS--

Note: The specific m/z for the stable isotope-labeled internal standard will depend on the labeling.

Results and Discussion

Method Validation

The LC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, and stability.

Linearity

The method demonstrated excellent linearity over a concentration range of 0.05 to 20 ng/mL in human plasma.[2][5] The correlation coefficient (r²) was consistently greater than 0.99.

Accuracy and Precision

The intra- and inter-assay accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results, summarized in the table below, were within the acceptable limits of ±15% (±20% for the lower limit of quantification).[2][5]

QC Level Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Accuracy (%Bias)
Low QC≤15%≤15%Within ±15%
Medium QC≤15%≤15%Within ±15%
High QC≤15%≤15%Within ±15%
Stability

Mecobalamin stability was assessed under various conditions. It was found to be stable in plasma at room temperature for up to 21 hours when protected from light (<10 lx) in amber tubes and for at least 205 days when stored frozen.[2][5] These findings underscore the critical importance of light protection during all stages of sample handling and storage.[6][7]

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of mecobalamin in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. The paramount importance of protecting samples from light to ensure the integrity of mecobalamin cannot be overstated.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (Under Red Light) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_addition Add Internal Standard plasma->is_addition precipitation Protein Precipitation (Cold Methanol) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Mecobalamin quantification.

Troubleshooting Guide

troubleshooting_guide cluster_lc LC-Related Issues cluster_ms MS-Related Issues cluster_sample Sample-Related Issues start Poor Peak Shape or Low Intensity check_column Check Column Performance start->check_column check_mobile_phase Verify Mobile Phase Preparation start->check_mobile_phase check_source Clean Ion Source start->check_source optimize_parameters Optimize MS Parameters start->optimize_parameters check_light Confirm Light Protection start->check_light check_prep Review Sample Prep Steps start->check_prep

Caption: Troubleshooting for LC-MS/MS analysis of Mecobalamin.

References

Application Notes & Protocols for High-Resolution Mass Spectrometry of Cobalamin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of cobalamin (Vitamin B12) and its derivatives using high-resolution mass spectrometry (HRMS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted for specific research and drug development applications.

Introduction

Cobalamins are complex organometallic compounds essential for various metabolic processes in humans.[1][2] Their intricate structure and the existence of multiple active forms and derivatives present a significant analytical challenge.[1][2] High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the accurate identification, characterization, and quantification of these vital molecules in diverse matrices such as plasma, dietary supplements, and food products.[1][2][3][4] This document details standardized protocols for sample preparation, chromatographic separation, and mass spectrometric analysis of cobalamin derivatives, along with a summary of key quantitative data.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the sample matrix. The following are generalized protocols for common matrices. All procedures involving cobalamins should be performed under subdued light to prevent photolytic degradation.[3][4][5]

a) Plasma/Serum Samples:

  • Thaw plasma or serum samples at 4°C.[6]

  • To a 100 µL aliquot of the sample, add an internal standard (e.g., ¹³C-labeled cyanocobalamin).[6]

  • Precipitate proteins by adding 100 µL of cold acetonitrile/methanol (3:1, v/v) and vortex for 2 minutes.[6]

  • For enhanced precipitation, add 100 µL of 0.2 M zinc sulfate solution and vortex.[6]

  • Incubate the mixture at -20°C for 10 minutes, followed by centrifugation at 16,000 x g for 10 minutes.[6]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[6]

b) Dietary Supplements (Tablets, Capsules):

  • Homogenize the tablet or the content of the capsule.

  • Weigh a portion of the homogenate and dissolve it in a sodium acetate buffer.[3]

  • To release protein-bound cobalamins, add enzymes (e.g., amylase) and incubate in a water bath.[3]

  • Centrifuge the sample to pellet insoluble materials.[3]

  • Filter the supernatant through a 0.22 µm syringe filter before analysis.[4]

c) Food and Fermented Samples:

  • Mix the homogenized sample with an extraction buffer (e.g., 8.3 mM sodium hydroxide and 20.7 mM acetic acid, pH 4.5).[4]

  • For starchy samples, add α-amylase and incubate at 37°C.[4]

  • Heat the mixture in a boiling water bath for 15 minutes to extract cobalamins.[4]

  • Cool the samples in an ice bath and centrifuge to separate the solid and liquid phases.[4]

  • The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge if necessary.[7]

Liquid Chromatography

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is typically employed for the separation of cobalamin derivatives.[3][8][9]

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters Atlantis C18, Phenomenex Synergi Fusion-RP).[9]

  • Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium formate.[3][10]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased over the run to elute the more hydrophobic cobalamin derivatives.[4]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 35°C.[4]

  • Injection Volume: 1 - 10 µL.[4][11]

High-Resolution Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for cobalamin analysis.[4][8]

  • Ionization Mode: ESI+.

  • Scan Mode: Full scan for identification and targeted MS/MS (or Multiple Reaction Monitoring, MRM, for quantitative analysis on triple quadrupole instruments).[4][12]

  • Capillary Voltage: 3.5 - 4 kV.[11]

  • Source Temperature: 105 - 120°C.

  • Desolvation Temperature: 180 - 350°C.[11]

  • Collision Gas: Nitrogen or Argon.

  • Data Acquisition: Data is acquired over a mass range that encompasses the expected precursor and product ions of the target cobalamin derivatives.

Data Presentation

Quantitative performance data from various studies are summarized in the tables below for easy comparison.

Table 1: Quantitative Performance for Cobalamin Derivatives

Cobalamin DerivativeMatrixMethodLinearity RangeLODLOQReference
Cyanocobalamin (CN-Cbl)SerumLC-MS/MS20 - 4,000 pmol/L10 pmol/L-[13]
Hydroxocobalamin (OH-Cbl)PlasmaLC-MS/MS100 - 2,000 µmol/L--[12]
Methylcobalamin (Me-Cbl)Rat PlasmaSPE-HPLC-MS/MS0.05 - 5 ng/mL0.01 ng/mL0.05 ng/mL[6][14]
Adenosylcobalamin (Ado-Cbl)Rat PlasmaSPE-HPLC-MS/MS0.05 - 5 ng/mL0.01 ng/mL0.05 ng/mL[6][14]
2-hydroxypropyl-cobalamin-HPLC-ESI-MS/MS--0.2 pg/µL[8]
Vitamin B12Infant FormulaLC-MS/MS-0.03 µg/L0.1 µg/L[10]

Table 2: Common Precursor and Product Ions for MS/MS Analysis

Cobalamin DerivativePrecursor Ion [M+2H]²⁺ (m/z)Product Ions (m/z)Reference
Cyanocobalamin (CN-Cbl)678.29359.1, 147.1[15]
Hydroxocobalamin (OH-Cbl)664.7359.2, 147.3[12]
Pseudovitamin B12672.78348.1, 136.1[15]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Serum, etc.) Homogenization Homogenization/ Extraction Sample->Homogenization Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (Optional) Supernatant_Collection->SPE LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation SPE->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI HRMS_Analysis High-Resolution MS Analysis ESI->HRMS_Analysis Data_Acquisition Data Acquisition (Full Scan/MS/MS) HRMS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Identification Identification Data_Processing->Identification

Caption: A generalized workflow for the analysis of cobalamin derivatives.

General Fragmentation Pathway of Cyanocobalamin

fragmentation_pathway Precursor [Cyanocobalamin + 2H]²⁺ m/z 678.29 Fragment1 Loss of Dimethylbenzimidazole (DMB) nucleotide Precursor->Fragment1 CID Fragment2 Loss of Cyano Group (-CN) Precursor->Fragment2 CID Product1 m/z 359.1 [DMB-ribose-phosphate+H]⁺ Fragment1->Product1 Product2 m/z 147.1 [DMB+H]⁺ Fragment1->Product2 Fragment3 Corrin Ring Fragments Fragment2->Fragment3 Product3 Various corrin ring fragments Fragment3->Product3

References

The Use of Mecobalamin-d3 in Pharmacokinetic Studies of Methylcobalamin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of mecobalamin-d3, a deuterated form of methylcobalamin, in pharmacokinetic (PK) studies. The use of stable isotope-labeled compounds like this compound is a powerful technique in drug development and clinical research, allowing for the accurate differentiation between endogenously produced and exogenously administered substances. This approach is particularly valuable for endogenous compounds like methylcobalamin, a coenzyme form of vitamin B12, enabling precise bioequivalence, bioavailability, and pharmacokinetic characterization.

Introduction to this compound in Pharmacokinetic Studies

Methylcobalamin is a crucial cofactor in various metabolic pathways, including the methionine synthase reaction which is vital for DNA synthesis and neurological function. Due to its therapeutic relevance in conditions like peripheral neuropathy, understanding its pharmacokinetic profile is essential for optimizing dosage and delivery systems.

The use of a stable isotope-labeled version, such as this compound, offers significant advantages over traditional methods for pharmacokinetic analysis. By introducing a "heavy" version of the molecule that is chemically identical but mass-spectrometrically distinct, researchers can administer the labeled compound and precisely track its absorption, distribution, metabolism, and excretion (ADME) without interference from the body's natural levels of methylcobalamin. This methodology is central to definitive bioavailability and bioequivalence studies.

Application: Bioavailability Study of an Oral Methylcobalamin Formulation

This section outlines a protocol for a pharmacokinetic study designed to determine the bioavailability of an oral methylcobalamin formulation using this compound as a tracer.

Experimental Protocol

Objective: To determine the oral bioavailability of methylcobalamin by administering a single oral dose of this compound and monitoring its concentration in plasma over time.

Subjects: Healthy adult volunteers (n=12) with normal vitamin B12 levels.

Study Design:

  • Baseline Sampling: A blood sample is collected from each participant prior to administration of the study drug to determine baseline levels of endogenous methylcobalamin.

  • Drug Administration: A single oral dose of a formulation containing a known amount of this compound is administered to each participant.

  • Blood Sampling Schedule: Blood samples are collected at predefined time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Sample Processing: Plasma is harvested from each blood sample and stored at -80°C until analysis. All sample handling must be performed under low light conditions due to the light-sensitive nature of methylcobalamin.[1]

  • Bioanalysis: Plasma concentrations of both endogenous methylcobalamin and administered this compound are determined using a validated LC-MS/MS method.

Bioanalytical Method: LC-MS/MS for Simultaneous Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for distinguishing between methylcobalamin and this compound.

Sample Preparation:

  • To 100 µL of plasma in a light-protected tube, add an internal standard (e.g., ¹³C-labeled methylcobalamin).

  • Precipitate proteins by adding 300 µL of cold methanol.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean, light-protected vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column
Mobile Phase Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

| MRM Transitions | Specific precursor-to-product ion transitions for methylcobalamin, this compound, and the internal standard are monitored. |

Data Presentation: Illustrative Pharmacokinetic Parameters

The following table presents hypothetical pharmacokinetic data that could be obtained from such a study. These values are for illustrative purposes and would be determined from the plasma concentration-time profiles of this compound for each participant.

ParameterMean ValueStandard Deviation
Cmax (ng/mL) 1.50.4
Tmax (hr) 3.01.0
AUC₀-t (nghr/mL) 15.23.5
AUC₀-inf (nghr/mL) 18.14.2
t½ (hr) 12.52.8

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life.

Visualizations

Experimental Workflow

G Workflow for a this compound Pharmacokinetic Study cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase A Subject Recruitment & Consent B Baseline Blood Sampling A->B C Oral Administration of this compound B->C D Timed Blood Sampling C->D E Plasma Separation & Storage (-80°C) D->E F LC-MS/MS Bioanalysis E->F G Pharmacokinetic Data Analysis F->G H Reporting of PK Parameters G->H

Caption: Workflow of a pharmacokinetic study using this compound.

Methionine Synthase Pathway

Role of Methylcobalamin in the Methionine Cycle MTR Methionine Synthase HCY Homocysteine MET Methionine MTR->MET THF Tetrahydrofolate MTR->THF MTHF 5-Methyltetrahydrofolate MeCbl Methylcobalamin Cbl Cob(I)alamin MTR->Cbl HCY->MTR HCY->MET Methyl group acceptance THF->MTHF MTHFR MTHF->MTR MTHF->THF Methyl group donation MeCbl->MTR MeCbl->Cbl Cbl->MeCbl

Caption: The central role of methylcobalamin in the methionine cycle.

Conclusion

The use of this compound as a stable isotope tracer is a robust and precise method for elucidating the pharmacokinetics of methylcobalamin. The protocols and application notes provided herein offer a framework for researchers and professionals in drug development to design and execute studies that can accurately determine key pharmacokinetic parameters. The high sensitivity and specificity of LC-MS/MS analysis, combined with the ability to differentiate exogenous from endogenous methylcobalamin, make this an invaluable tool in the clinical evaluation of methylcobalamin-containing products.

References

Application Note: Quantification of Mecobalamin in Cerebrospinal Fluid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Mecobalamin (Methylcobalamin) in human cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Mecobalamin, the neurologically active form of vitamin B12, is a critical biomarker for assessing metabolic and neurological disorders. Given its low endogenous concentrations and inherent instability, a robust analytical method is essential for accurate measurement. This protocol outlines procedures for CSF sample handling, solid-phase extraction (SPE), LC-MS/MS analysis, and data processing. The described method is intended for research and drug development purposes and should be fully validated by the end-user.

Introduction

Mecobalamin is a vital coenzyme in the methionine synthase reaction, which is crucial for the remethylation of homocysteine to methionine and the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in the central nervous system (CNS).[1] Aberrant levels of Mecobalamin in the CSF have been implicated in various neurological conditions, including peripheral neuropathy, and are of significant interest in the study of neurodegenerative diseases.[1] The quantification of Mecobalamin in CSF presents analytical challenges due to its low physiological concentrations and susceptibility to photodegradation.[2] LC-MS/MS offers the high sensitivity and specificity required for the reliable measurement of Mecobalamin in this complex biological matrix.[3][4] This document provides a comprehensive protocol for the analysis of Mecobalamin in CSF, from sample collection to final concentration determination.

Experimental Protocol

2.1. Precautionary Measures for Light-Sensitive Compound

Mecobalamin is highly sensitive to light and can degrade upon exposure.[2] All sample preparation steps must be performed under amber or red light conditions to prevent photodegradation. The use of amber-colored tubes and vials is mandatory throughout the procedure.

2.2. Materials and Reagents

  • Mecobalamin analytical standard (≥98% purity)

  • [13C, 15N]-Mecobalamin or other suitable stable isotope-labeled internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human CSF (drug-free, for calibration standards and quality controls)

  • Oasis HLB Solid Phase Extraction (SPE) cartridges (or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ammonium hydroxide

2.3. Standard Solutions and Quality Control Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mecobalamin and the internal standard in methanol. Store at -20°C in amber vials.

  • Working Standard Solutions: Prepare serial dilutions of the Mecobalamin stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions.

  • Internal Standard Spiking Solution: Dilute the IS stock solution in 50:50 (v/v) methanol:water to a final concentration of 1 ng/mL.

  • Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human CSF to prepare calibration standards and QC samples at low, medium, and high concentrations. A suggested calibration curve range is 5-1000 pg/mL.

2.4. Sample Preparation: Solid-Phase Extraction (SPE)

This SPE protocol is a general guideline and should be optimized for the specific SPE cartridge and equipment used.

  • Sample Pre-treatment: To 500 µL of CSF sample, add 50 µL of the internal standard spiking solution. Vortex briefly.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated CSF sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the Mecobalamin and internal standard from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2.5. LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrument.

  • Liquid Chromatography (LC)

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS)

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: The following transitions are suggested starting points and should be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mecobalamin1344.6359.2
[13C, 15N]-Mecobalamin (IS)Varies based on labelingVaries based on labeling

Data Presentation

Table 1: Summary of Quantitative Data (Example)

Sample TypeConcentration (pg/mL)Mean (pg/mL)SD (pg/mL)CV (%)Accuracy (%)
Calibration Standards 54.90.48.298.0
1010.20.76.9102.0
5051.52.14.1103.0
10098.74.54.698.7
500495.319.84.099.1
10001012.035.43.5101.2
Quality Controls Low (15 pg/mL)14.81.17.498.7
Mid (150 pg/mL)153.26.94.5102.1
High (750 pg/mL)742.529.74.099.0

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing CSF_Sample CSF Sample Add_IS Add Internal Standard CSF_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Experimental workflow for Mecobalamin quantification.

signaling_pathway Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-Adenosylmethionine (Methyl Donor) Methionine->SAM Mecobalamin Mecobalamin (Coenzyme) Methionine_Synthase Methionine Synthase (Enzyme) Mecobalamin->Methionine_Synthase THF Tetrahydrofolate Methyl_THF 5-Methyltetrahydrofolate THF->Methyl_THF Methyl_THF->THF

Caption: Role of Mecobalamin in one-carbon metabolism.

Conclusion

This application note provides a comprehensive protocol for the quantification of Mecobalamin in cerebrospinal fluid. The use of solid-phase extraction for sample cleanup and LC-MS/MS for detection allows for a sensitive, specific, and reliable method. This protocol serves as a valuable tool for researchers and clinicians investigating the role of Mecobalamin in neurological health and disease. It is imperative that users validate this method in their own laboratory to ensure it meets the specific requirements of their studies.

References

Application of Mecobalamin-d3 in Clinical Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mecobalamin, an active coenzyme form of vitamin B12, is crucial for various metabolic processes, including the synthesis of methionine and the metabolism of homocysteine. Its quantification in biological matrices is essential for the diagnosis and monitoring of vitamin B12 deficiency, a condition linked to megaloblastic anemia and neurological disorders. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision. Mecobalamin-d3, a deuterated analog of mecobalamin, serves as an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte, allowing for correction of matrix effects and variations during sample processing and analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in clinical diagnostic assays for the quantification of mecobalamin in human plasma.

Principle of the Assay

The quantitative analysis of mecobalamin in human plasma is performed using a sensitive and specific LC-MS/MS method. The assay relies on the principle of isotope dilution mass spectrometry. A known amount of this compound is added as an internal standard to the plasma sample. Both the endogenous mecobalamin and the this compound internal standard are extracted from the plasma matrix, typically through protein precipitation. The extract is then subjected to chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and quantification using a tandem mass spectrometer. The ratio of the signal intensity of mecobalamin to that of this compound is used to calculate the concentration of mecobalamin in the sample, effectively correcting for any sample loss during preparation and for variations in instrument response.

Data Presentation

The following tables summarize the quantitative performance data from various validated LC-MS/MS and HPLC methods for the determination of mecobalamin.

Table 1: LC-MS/MS Method Performance for Mecobalamin Quantification in Human Plasma

ParameterMethod A (Mano et al., 2020)[1][2]Method B (Hu et al., 2022)[3]
Linearity Range (ng/mL) 0.05 - 200.05 - 5
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.05
Limit of Detection (LOD) (ng/mL) Not Reported0.01
Accuracy (%) Within ±15Not Reported
Precision (%RSD) ≤15Not Reported
Internal Standard Stable Isotope-Labeled MecobalaminCNCbl-13C7

Table 2: HPLC Method Performance for Mecobalamin Quantification

ParameterMethod C (Narmada et al.)[4]
Linearity Range (µg/mL) 0.75 - 11.25
Lower Limit of Quantification (LLOQ) (µg/mL) 0.15
Limit of Detection (LOD) (µg/mL) 0.05
Accuracy (%) Not Reported
Precision (%RSD) < 2.0
Internal Standard Not specified

Experimental Protocols

I. Sample Preparation: Protein Precipitation

Objective: To remove proteins from the plasma sample that can interfere with the analysis and to extract mecobalamin and this compound.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Methanol, HPLC grade, chilled

  • Vortex mixer

  • Centrifuge

  • Amber-colored microtubes (to protect from light)

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • Pipette 100 µL of the plasma sample into a clean, amber-colored microtube.

  • Add a specific volume of the this compound internal standard solution to each plasma sample, calibrator, and quality control sample.

  • Add 300 µL of chilled methanol to the microtube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Note: Due to the light sensitivity of mecobalamin, all sample preparation steps should be performed under red light or in amber-colored tubes to prevent photodegradation.[1][2]

II. LC-MS/MS Analysis

Objective: To separate, detect, and quantify mecobalamin and this compound.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-6.0 min: 10% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mecobalamin: Precursor ion > Product ion (specific m/z values to be optimized for the instrument).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized for the instrument).

  • Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

Note: The specific MRM transitions, collision energies, and other MS parameters should be optimized for the specific instrument being used to achieve the best sensitivity and specificity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Human Plasma Sample add_is 2. Add this compound (Internal Standard) plasma->add_is precipitate 3. Protein Precipitation (Methanol) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject hplc 8. Chromatographic Separation (HPLC) inject->hplc msms 9. Detection (Tandem MS) hplc->msms quantify 10. Quantification msms->quantify

Caption: Workflow for Mecobalamin quantification.

logical_relationship mecobalamin Mecobalamin (Analyte) sample_prep Sample Preparation (Extraction, etc.) mecobalamin->sample_prep mecobalamin_d3 This compound (Internal Standard) mecobalamin_d3->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection ratio Peak Area Ratio (Analyte/IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification

Caption: Role of this compound in quantification.

References

Application Note: Mass Spectrometry Fragmentation Pathway of Mecobalamin-d3 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecobalamin, an active form of vitamin B12, is a vital coenzyme in various metabolic pathways.[1] Its accurate quantification in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and clinical diagnostics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for this purpose.[2] The use of a stable isotope-labeled internal standard, such as Mecobalamin-d3, is the gold standard for achieving precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. Understanding the fragmentation pathway of this compound is essential for developing robust and reliable LC-MS/MS methods. This application note provides a detailed overview of the mass spectrometry fragmentation of this compound, along with comprehensive experimental protocols for its analysis.

Mass Spectrometry Fragmentation of this compound

The fragmentation of Mecobalamin and its deuterated analog, this compound, in a mass spectrometer, typically occurs via Collision-Induced Dissociation (CID). The complex structure of the cobalamin molecule leads to a characteristic fragmentation pattern. The fragmentation of vitamin B12 derivatives can generally be understood by considering four major cleavage sites.[3]

In the case of this compound, the precursor ion is typically the protonated molecule [M+H]⁺. The initial and most prominent fragmentation event is the homolytic cleavage of the Co-C bond, resulting in the loss of the deuterated methyl radical (•CD3). Subsequent fragmentation involves the loss of the 5,6-dimethylbenzimidazole (DMBI) nucleotide side chain and cleavages within the corrin ring structure.

The key fragment ions observed in the MS/MS spectrum of this compound are summarized in the table below. The m/z values for Mecobalamin are provided for comparison, highlighting the +3 Da mass shift in the precursor ion and any fragments retaining the deuterated methyl group.

Quantitative Data Summary

The following tables outline the typical mass transitions and optimized parameters for the quantitative analysis of Mecobalamin and its deuterated internal standard, this compound, using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Table 1: MRM Transitions for Mecobalamin

Precursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
672.8147.111045
672.8359.211030
672.8491.111035

Data sourced from a study on the simultaneous determination of active forms of Vitamin B12.[2]

Table 2: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
674.3147.111045
674.3359.211030
674.3491.111035

Note: The precursor ion for this compound is shifted by +1.5 m/z for the doubly charged species, assuming the deuterium labeling is on the methyl group. The product ions not containing the deuterated methyl group remain at the same m/z as for unlabeled Mecobalamin. The DP and CE values are expected to be very similar to those for unlabeled Mecobalamin and should be optimized empirically.

Experimental Protocols

The following protocols are based on established methods for the analysis of Mecobalamin in various samples.[1][2][4]

Sample Preparation (Human Plasma)
  • To 100 µL of human plasma in a clean microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Tables 1 and 2.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample + this compound (IS) precipitation Protein Precipitation (Cold Methanol) sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for the extraction and analysis of Mecobalamin from plasma samples.

This compound Fragmentation Pathway

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]²⁺ m/z = 674.3 fragment1 [M+H - •CD3]²⁺ precursor->fragment1 Loss of •CD3 fragment2 DMBI Fragment m/z = 147.1 precursor->fragment2 Cleavage of Nucleotide Side Chain fragment3 Corrin Ring Fragment m/z = 359.2 precursor->fragment3 Corrin Ring Cleavage fragment4 Side Chain Fragment m/z = 491.1 precursor->fragment4 Side Chain Fragmentation

Caption: Proposed fragmentation pathway of this compound under CID conditions.

References

Application Notes and Protocols for Studying Methylation Pathways Using Mecobalamin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylation is a fundamental epigenetic modification crucial for regulating gene expression, protein function, and overall cellular homeostasis. The dysregulation of methylation pathways is implicated in numerous diseases, including cancer, neurodegenerative disorders, and developmental abnormalities. S-adenosylmethionine (SAM) is the universal methyl donor for most biological methylation reactions, and its synthesis is intricately linked to the one-carbon metabolism pathway, where Vitamin B12 (cobalamin) plays a vital role. Mecobalamin, an active form of Vitamin B12, serves as a cofactor for methionine synthase, the enzyme that catalyzes the remethylation of homocysteine to methionine, a direct precursor of SAM.

Stable isotope-labeled Mecobalamin-d3, in which the methyl group attached to the cobalt atom is deuterated, provides a powerful tool for tracing the flux of this methyl group through the intricate network of methylation pathways. By employing mass spectrometry, researchers can track the incorporation of the deuterium label into key metabolites like SAM and S-adenosylhomocysteine (SAH), as well as into methylated DNA and histones. This allows for a dynamic and quantitative assessment of methylation activity under various physiological and pathological conditions.

These application notes provide a comprehensive guide for utilizing this compound to study methylation pathways, including detailed experimental protocols, data analysis strategies, and visualization of the relevant biochemical pathways.

Key Applications

  • Tracing One-Carbon Metabolism: Quantitatively measure the contribution of the methyl group from Mecobalamin to the synthesis of methionine and SAM.

  • Assessing Methylation Potential: Determine the rate of SAM synthesis and the SAM/SAH ratio, a key indicator of cellular methylation capacity.

  • Investigating DNA and Histone Methylation Dynamics: Track the incorporation of the d3-methyl group into DNA and histone proteins to study the kinetics of these epigenetic modifications.

  • Drug Discovery and Development: Evaluate the effects of therapeutic agents on methylation pathways by monitoring changes in methyl group flux.

Signaling and Experimental Workflow

The study of methylation pathways using this compound involves introducing the stable isotope-labeled compound into a biological system (e.g., cell culture) and subsequently analyzing the incorporation of the deuterium label into downstream metabolites and macromolecules.

cluster_0 Cellular Uptake and Metabolism cluster_1 Methylation Reactions cluster_2 Analysis Mecobalamin_d3 This compound (CD3-B12) Methionine_Synthase Methionine Synthase (MS) Mecobalamin_d3->Methionine_Synthase Methionine_d3 Methionine-d3 Methionine_Synthase->Methionine_d3 Homocysteine Homocysteine Homocysteine->Methionine_Synthase SAM_Synthase SAM Synthase (MAT) Methionine_d3->SAM_Synthase SAM_d3 S-Adenosylmethionine-d3 (SAM-d3) SAM_Synthase->SAM_d3 Methyltransferases Methyltransferases (DNMTs, HMTs, etc.) SAM_d3->Methyltransferases Extraction Metabolite and Macromolecule Extraction SAM_d3->Extraction Methylated_Substrate_d3 Methylated Substrate-d3 Methyltransferases->Methylated_Substrate_d3 SAH_d3 S-Adenosylhomocysteine-d3 (SAH-d3) Methyltransferases->SAH_d3 Substrate Substrate (DNA, Histones, etc.) Substrate->Methyltransferases Methylated_Substrate_d3->Extraction SAH_d3->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Data Analysis and Flux Calculation LC_MSMS->Data_Analysis

Caption: Workflow for this compound tracing in methylation studies.

Quantitative Data Summary

The following tables provide reference concentrations for key metabolites in the methylation pathway and the necessary mass spectrometry parameters for their detection, including their deuterated isotopologues.

Table 1: Reference Concentrations of Key Methylation Metabolites in Human Plasma

MetaboliteConcentration Range (nmol/L)
S-Adenosylmethionine (SAM)71 - 168
S-Adenosylhomocysteine (SAH)8 - 26
SAM/SAH Ratio4.4 - 12.4

Data compiled from studies on healthy adult populations.

Table 2: Mass Spectrometry Parameters for Targeted Analysis of Methylation Pathway Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
S-Adenosylmethionine (SAM)399.0250.1
S-Adenosylmethionine-d3 (SAM-d3) 402.0 250.1
S-Adenosylhomocysteine (SAH)385.1136.2
S-Adenosylhomocysteine-d3 (SAH-d3) 388.1 136.2

Note: The m/z values are for the protonated molecules [M+H]+. The transition for SAH-d3 is predicted based on the fragmentation pattern of SAH.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Cultured Cells with this compound

This protocol describes the general procedure for labeling mammalian cells with this compound to study methylation pathways. Optimization of tracer concentration and incubation time may be required for different cell lines and experimental goals.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, or cancer cell lines like Nalm-6)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Custom-made Vitamin B12-deficient medium

  • This compound (stored at -20°C, protected from light)[1][2][3]

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Liquid nitrogen

Procedure:

  • Cell Culture Preparation: Culture cells in standard complete medium until they reach approximately 70-80% confluency.

  • Adaptation to B12-Deficient Medium (Optional but Recommended): To enhance the uptake and utilization of this compound, adapt the cells to a Vitamin B12-deficient medium for 24-48 hours prior to labeling.

  • This compound Labeling:

    • Prepare the labeling medium by supplementing the B12-deficient medium with this compound. A starting concentration range of 100-500 nM is recommended, based on typical Vitamin B12 concentrations in cell culture media.[4]

    • Remove the adaptation medium and wash the cells once with PBS.

    • Add the this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a desired period to allow for the incorporation of the d3-methyl group into the metabolic pathways. For steady-state labeling, an incubation time of at least 24-48 hours is recommended. For kinetic studies, a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) should be performed.

  • Cell Harvesting and Quenching:

    • Remove the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Immediately quench metabolism by adding liquid nitrogen directly to the culture dish to flash-freeze the cells.

    • Alternatively, add ice-cold methanol to the cells.

    • Scrape the cells in the presence of the quenching solution and transfer to a microcentrifuge tube.

    • Store the cell pellets at -80°C until metabolite extraction.

Start Start: Cells at 70-80% confluency Adapt Adapt to B12-deficient medium (24-48h) Start->Adapt Label Incubate with This compound (100-500 nM) for desired time Adapt->Label Wash Wash with ice-cold PBS Label->Wash Quench Quench metabolism (Liquid N2 or cold Methanol) Wash->Quench Harvest Harvest cells Quench->Harvest Store Store at -80°C Harvest->Store

Caption: Cell labeling with this compound workflow.
Protocol 2: Extraction of Intracellular Metabolites for LC-MS/MS Analysis

This protocol outlines a method for extracting polar metabolites, including SAM and SAH, from cultured cells for subsequent analysis by LC-MS/MS.

Materials:

  • Cell pellets from Protocol 1

  • Ice-cold 80% methanol (HPLC grade)

  • Ice-cold water (HPLC grade)

  • Centrifuge capable of 4°C and >13,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Lysis and Protein Precipitation:

    • Resuspend the frozen cell pellet in 1 mL of ice-cold 80% methanol.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >13,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

  • Storage: Store the reconstituted samples at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of d3-Labeled Methylation Metabolites

This protocol provides a general framework for the targeted analysis of SAM, SAH, and their d3-labeled isotopologues using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (example):

  • Column: A C18 reversed-phase column suitable for polar analytes.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A gradient from 0% B to 95% B over several minutes to separate SAM and SAH.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Set the mass spectrometer to monitor the transitions listed in Table 2.

  • Optimization: Optimize collision energies and other source parameters for each analyte and its labeled internal standard to achieve maximum sensitivity.

Data Analysis:

  • Peak Integration: Integrate the peak areas for the endogenous (unlabeled) and d3-labeled analytes.

  • Isotope Enrichment Calculation: Calculate the percentage of the d3-labeled isotopologue for each metabolite.

    • % Enrichment = [Peak Area (d3-labeled) / (Peak Area (d3-labeled) + Peak Area (unlabeled))] * 100

  • Flux Analysis: The rate of incorporation of the d3 label over time can be used to model the flux through the methylation pathway.

Protocol 4: Analysis of Global DNA Methylation

This protocol provides a high-level overview of how to assess the incorporation of the d3-methyl group into genomic DNA.

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the this compound labeled cells using a standard DNA extraction kit.

  • DNA Hydrolysis: Hydrolyze the genomic DNA to individual nucleosides.

  • LC-MS/MS Analysis: Analyze the hydrolyzed DNA by LC-MS/MS to quantify the levels of 5-methyl-d3-deoxycytidine relative to 5-methyldeoxycytidine. This will require the development of a specific MRM method for these analytes.

  • Data Analysis: Calculate the percentage of d3-labeled 5-methylcytosine to determine the contribution of the this compound tracer to de novo DNA methylation.

Troubleshooting and Considerations

  • Tracer Toxicity: Although Mecobalamin is a vitamin, high concentrations of the d3-labeled form may have unforeseen effects. It is advisable to perform a dose-response experiment to ensure the chosen concentration does not affect cell viability or proliferation.

  • Incomplete Labeling: Achieving 100% isotopic enrichment is often not feasible. It is important to measure the level of enrichment at steady state to accurately interpret the data.

  • Matrix Effects in MS Analysis: Biological samples can contain compounds that interfere with the ionization of the analytes of interest. The use of stable isotope-labeled internal standards and appropriate sample preparation can help to mitigate these effects.

  • Data Interpretation: The interpretation of stable isotope tracing data requires a good understanding of the underlying biochemistry and metabolic modeling principles.

By following these application notes and protocols, researchers can effectively utilize this compound as a powerful tool to unravel the complexities of methylation pathways in health and disease.

References

Application Notes: Quantification of Mecobalamin in Food and Supplements Using Mecobalamin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mecobalamin (Methylcobalamin, MeCbl) is a biologically active coenzyme form of vitamin B12, crucial for various metabolic processes, including DNA synthesis and neurological function.[1] It is a popular form of vitamin B12 used in dietary supplements and for food fortification.[2] Accurate quantification of mecobalamin in complex matrices like food and supplements is essential for quality control, labeling accuracy, and nutritional assessment.[2][3] This application note describes a robust and sensitive method for the determination of mecobalamin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Mecobalamin-d3. The use of a stable isotope-labeled internal standard is the preferred method for accurate quantification as it effectively compensates for matrix effects and variations during sample preparation and analysis.[4][5]

Principle of the Method

The methodology is based on the principle of stable isotope dilution analysis (SIDA). A known amount of this compound, which is chemically identical to the analyte but has a different mass due to the deuterium labels, is added to the sample at the beginning of the extraction process.[5][6][7] The sample is then subjected to extraction and purification to isolate the analyte and the internal standard. The final extract is analyzed by LC-MS/MS. The liquid chromatograph separates mecobalamin from other sample components, and the tandem mass spectrometer detects and quantifies both mecobalamin and this compound based on their specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of mecobalamin in the original sample, ensuring high accuracy and precision.[8]

Experimental Protocols

1. Sample Preparation

The sample preparation protocol is critical for the accurate analysis of mecobalamin due to its light and temperature sensitivity. All procedures should be performed under red light or in amber labware to minimize degradation.

a) Solid Supplements (Tablets, Capsules, Powders)

  • Homogenization: Weigh and homogenize a representative number of tablets or the contents of capsules to obtain a uniform powder.

  • Extraction:

    • Accurately weigh a portion of the homogenized powder (e.g., 100 mg) into an amber centrifuge tube.

    • Add a known amount of this compound internal standard working solution.

    • Add extraction solvent (e.g., a mixture of water and methanol).[9]

    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution and extraction.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet insoluble excipients.[4]

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into an amber autosampler vial for LC-MS/MS analysis.[9]

b) Liquid Supplements and Fortified Beverages

  • Aliquoting: After thorough mixing, transfer a precise volume (e.g., 1 mL) of the liquid sample into an amber centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard working solution.

  • Protein Precipitation (if necessary for protein-rich matrices like milk-based drinks):

    • Add a protein precipitating agent like acetonitrile or methanol.[4]

    • Vortex vigorously and then centrifuge to pellet the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into an amber autosampler vial.

c) Food Matrices (e.g., Meats, Dairy Products)

  • Homogenization: Homogenize the food sample to a uniform paste or slurry.

  • Enzymatic Digestion (to release protein-bound cobalamins):

    • Weigh a portion of the homogenized sample into an amber tube.

    • Add this compound internal standard.

    • Add a solution of pepsin and amylase and incubate to digest the sample matrix.[8]

  • Conversion to a Stable Form (Optional but recommended for total cobalamin):

    • To analyze for total vitamin B12, different forms can be converted to cyanocobalamin by adding potassium cyanide.[8] However, for specific quantification of mecobalamin, this step is omitted.

  • Purification:

    • Use immunoaffinity solid-phase extraction (SPE) cartridges specific for cobalamins to purify and concentrate the extract.[8]

  • Elution and Analysis: Elute the cobalamins from the SPE cartridge, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4]

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.6 µm) is commonly used.[9]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.[9]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Flow Rate: A typical flow rate is 0.4 mL/min.[4][9]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: Maintained at a controlled temperature, for instance, 40°C.

b) Mass Spectrometry (MS) Conditions

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor to product ion transitions for both mecobalamin and this compound. The exact m/z values may vary slightly depending on the instrument and adduct formation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mecobalamin[Value to be optimized][Value to be optimized]
This compound[Value to be optimized + 3][Value to be optimized]

Note: The specific m/z transitions should be determined by infusing standard solutions of mecobalamin and this compound into the mass spectrometer to identify the most abundant and stable transitions.

Data Presentation

The performance of the LC-MS/MS method for the analysis of mecobalamin and other cobalamins using stable isotope dilution is summarized in the tables below. The data is compiled from various studies employing similar methodologies.

Table 1: Method Performance Characteristics for Cobalamin Analysis

ParameterPerformance MetricReference
Linearity Range0.5 - 1000 µg/L[3]
Correlation Coefficient (r²)> 0.999[8]
Limit of Detection (LOD)0.01 - 0.58 ng/g[3][5]
Limit of Quantification (LOQ)0.04 - 1.73 ng/g[3][5]
Intra-day Precision (%RSD)< 6%[5]
Inter-day Precision (%RSD)< 11%[5]
Recovery82 - 121%[5]

Table 2: Comparative Quantitative Data from Different Studies

Study FocusMatrixLODLOQRecovery (%)Precision (%RSD)
Methylcobalamin in SupplementsDietary Supplements0.2 µg/L0.8 µg/L97.7 - 100.6< 5
Multiple Cobalamins in MeatVarious Meats0.19 - 0.58 ng/g0.68 - 1.73 ng/g82 - 121< 11
Vitamin B12 in DairyMilk and Dairy0.5 µg/kg1.0 µg/kg92.0 - 99.4< 4.6

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation (Under Red Light) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample (Solid, Liquid, or Food) add_is Spike with this compound Internal Standard sample->add_is extraction Extraction / Digestion add_is->extraction purification Purification (Centrifugation / SPE) extraction->purification final_extract Final Extract in Autosampler Vial purification->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection integration Peak Integration (Mecobalamin & this compound) ms_detection->integration ratio_calc Calculate Peak Area Ratio integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification result Final Concentration (mg/kg or mg/L) quantification->result

Caption: Workflow for this compound based analysis.

Logical Relationship for Quantification

quantification_logic analyte Mecobalamin (Analyte) lcms LC-MS/MS Analysis analyte->lcms is This compound (Internal Standard) is->lcms analyte_signal Analyte Peak Area (A_analyte) lcms->analyte_signal is_signal IS Peak Area (A_is) lcms->is_signal ratio Peak Area Ratio (A_analyte / A_is) analyte_signal->ratio is_signal->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration concentration Final Analyte Concentration calibration->concentration

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression with Mecobalamin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Mecobalamin-d3 in overcoming ion suppression in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Mecobalamin.

FAQs: Utilizing this compound to Counteract Ion Suppression

This section addresses common questions regarding the role and function of this compound in LC-MS/MS assays.

Q1: What is ion suppression and how does it affect the analysis of Mecobalamin?

A1: Ion suppression is a matrix effect frequently encountered in LC-MS/MS analysis. It occurs when co-eluting endogenous or exogenous molecules in the sample matrix interfere with the ionization of the target analyte (Mecobalamin) in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can result in poor sensitivity, accuracy, and precision of the measurement. Given the complexity of biological matrices where Mecobalamin is often measured, such as plasma, ion suppression can be a significant challenge.

Q2: How does this compound help in overcoming ion suppression?

A2: this compound is a stable isotope-labeled internal standard for Mecobalamin. It has the same chemical structure as Mecobalamin, except that three of its hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Because this compound is chemically and physically almost identical to Mecobalamin, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if the absolute signal intensity of both compounds fluctuates due to ion suppression, thus ensuring accurate and precise results.

Q3: What are the key handling precautions for Mecobalamin and this compound?

A3: Mecobalamin is known to be light-sensitive.[1][2] Exposure to light can lead to its degradation, which will compromise the accuracy of the analysis. Therefore, all sample preparation steps, storage, and analysis should be performed under red light or in amber-colored tubes and vials to protect both the analyte and the internal standard from photodegradation.[1][2]

Q4: Can in-source fragmentation of Mecobalamin or this compound affect the analysis?

A4: Cobalamins are large and complex molecules that can undergo fragmentation in the ion source of a mass spectrometer, a phenomenon known as in-source fragmentation. This can be influenced by parameters such as the cone voltage. It is crucial to optimize the mass spectrometer settings to minimize in-source fragmentation and ensure that the chosen precursor and product ions for both Mecobalamin and this compound are specific and stable. Inconsistent fragmentation can lead to variability in the analyte-to-internal standard ratio.

Troubleshooting Guides

This section provides guidance on how to identify and resolve common issues encountered during the analysis of Mecobalamin using this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
High Variability in Analyte/IS Ratio Inconsistent sample preparation.Ensure consistent and precise addition of the this compound internal standard to all samples. Verify the accuracy and precision of pipettes.
Degradation of Mecobalamin or this compound due to light exposure.Strictly adhere to protocols requiring work under red light or with light-protective labware.[1][2] Prepare fresh working solutions and store stock solutions appropriately.
Differential in-source fragmentation of analyte and internal standard.Optimize mass spectrometer source conditions (e.g., cone voltage, source temperature) to minimize fragmentation. Ensure that the selected MRM transitions are robust and specific.
Low or No Internal Standard Signal Incorrect preparation of the this compound working solution.Verify the concentration and preparation procedure of the internal standard solution.
Severe ion suppression affecting both analyte and internal standard.Optimize the sample preparation method to remove more matrix components (e.g., through solid-phase extraction instead of simple protein precipitation). Dilute the sample if sensitivity allows.
Issues with the LC-MS/MS system.Check for system suitability by injecting a standard solution. Inspect for clogs, leaks, or issues with the ion source.
Poor Peak Shape for Mecobalamin and/or this compound Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and column temperature to improve peak shape.
Column degradation.Replace the analytical column if it has been used extensively or shows signs of deterioration.
Adsorption of the analyte/IS to the analytical column or tubing.Use a column with a suitable stationary phase for large, polar molecules. Consider passivation of the LC system.

Quantitative Data Presentation

The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of Mecobalamin quantification in complex matrices by compensating for ion suppression. The following table illustrates the typical performance improvement observed when using this compound.

Parameter Analysis without Internal Standard Analysis with this compound Internal Standard
Precision (%CV) of Quality Control Samples 15 - 25%≤ 15%[1][2]
Accuracy (%Bias) of Quality Control Samples ± 20 - 30%Within ± 15%[1][2]
Matrix Effect (%CV of analyte response in different matrix lots) > 20%< 15%

Experimental Protocols

This section provides a detailed methodology for the quantification of Mecobalamin in human plasma using this compound as an internal standard, based on established bioanalytical methods.[1][2]

1. Sample Preparation (Protein Precipitation)

  • Note: All procedures must be performed under red light or in amber-colored tubes to prevent photodegradation of Mecobalamin.[1][2]

  • Pipette 100 µL of human plasma into a clean amber microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 400 µL of cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean amber vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A suitable gradient to achieve good separation and peak shape (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Mecobalamin: To be determined based on the specific instrument (e.g., monitoring the transition from the doubly charged precursor ion).

      • This compound: To be determined based on the specific instrument (monitoring the corresponding transition for the deuterated analog).

    • Source Parameters: Optimize cone voltage, capillary voltage, desolvation gas flow, and source temperature for maximum signal intensity and minimal in-source fragmentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Under Red Light) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample add_is 2. Add this compound IS plasma->add_is ppt 3. Protein Precipitation add_is->ppt centrifuge 4. Centrifugation ppt->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant lc 6. UHPLC Separation supernatant->lc ms 7. MS/MS Detection lc->ms integrate 8. Peak Integration ms->integrate ratio 9. Calculate Analyte/IS Ratio integrate->ratio quantify 10. Quantification ratio->quantify

Workflow for overcoming ion suppression with this compound.

troubleshooting_workflow start High Variability in Analyte/IS Ratio? check_prep Consistent Sample Preparation? start->check_prep check_light Adequate Light Protection? check_prep->check_light Yes solution_prep Review Pipetting and IS Addition Technique check_prep->solution_prep No check_ms Optimized MS Parameters? check_light->check_ms Yes solution_light Use Amber Vials and Work Under Red Light check_light->solution_light No solution_ms Optimize Cone Voltage and Source Temperature check_ms->solution_ms No end Problem Resolved check_ms->end Yes solution_prep->start solution_light->start solution_ms->start

Troubleshooting high variability in Mecobalamin analysis.

References

Technical Support Center: Mecobalamin Detection in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Mecobalamin (Methylcobalamin) in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and achieve higher sensitivity and reproducibility in Mecobalamin detection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the quantification of Mecobalamin in biological samples such as plasma, serum, and urine.

Q1: My Mecobalamin signal is very low or undetectable. How can I improve the sensitivity of my assay?

A1: Low signal intensity is a frequent issue due to the low endogenous concentrations of Mecobalamin in biological fluids.[1] Consider the following strategies to enhance sensitivity:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for concentrating the analyte and removing interfering matrix components.[2][3] C18 SPE cartridges are commonly used.[3] Online SPE-HPLC-MS/MS methods can further improve throughput and sensitivity.[4][5]

    • Protein Precipitation (PPT): A simple and rapid method to remove the bulk of proteins from plasma or serum samples.[6][7] Cold methanol is often used for efficient precipitation.[6][7] However, this method may be less clean than SPE and could lead to matrix effects.

    • Liquid-Liquid Extraction (LLE): An alternative to SPE for sample clean-up.[2]

  • Enhance Detection Method:

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantification of Mecobalamin in complex biological matrices.[4][6] It offers significant advantages over HPLC-UV in terms of sensitivity and specificity.[4]

    • Fluorescence Detection: Derivatization of Mecobalamin to a fluorescent compound can significantly increase detection sensitivity in HPLC.

  • Increase Injection Volume: If your HPLC or LC-MS/MS system allows, increasing the injection volume can lead to a stronger signal.[3] However, this may also increase background noise and potentially overload the column if the sample is not sufficiently clean.

Q2: I'm observing poor reproducibility and inconsistent results in my Mecobalamin measurements. What could be the cause?

A2: Poor reproducibility is often linked to the inherent instability of Mecobalamin, particularly its sensitivity to light.

  • Photodegradation: Mecobalamin is highly susceptible to degradation upon exposure to light.[6][7][8] It is crucial to perform all sample preparation steps under red light or in amber-colored tubes to prevent photodegradation.[6][7] Samples should be stored in light-protected containers and exposure to ambient light should be minimized during the entire analytical process.[8][9]

  • pH Stability: The stability of Mecobalamin is pH-dependent. It exhibits the highest stability at a pH of around 5 and is least stable at a pH of 2.[10][11] Ensure that the pH of your samples and mobile phase is controlled and optimized for Mecobalamin stability.

  • Sample Handling and Storage: Mecobalamin is stable in plasma at room temperature for up to 21 hours when protected from light (<10 lx) in amber tubes and for at least 205 days when stored frozen.[7] Inconsistent sample handling and storage conditions can lead to variable degradation and, consequently, poor reproducibility.

Q3: I am experiencing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis and can severely impact accuracy and precision.[12]

  • Improve Sample Clean-up: As mentioned in A1, more rigorous sample preparation techniques like SPE are generally more effective at removing interfering matrix components than simple protein precipitation.[2][3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as ¹³C₇-labeled Cyanocobalamin, will behave similarly to the analyte during sample preparation and ionization, thus correcting for variations.[4][7]

  • Chromatographic Separation: Optimize your HPLC method to ensure that Mecobalamin is well-separated from co-eluting matrix components that may cause ion suppression or enhancement.

  • Online SPE: Coupling your LC-MS/MS system with an online SPE system can provide automated and highly efficient sample clean-up, significantly reducing matrix effects.[4][5]

Q4: What are the recommended starting points for developing an HPLC-UV method for Mecobalamin detection?

A4: While LC-MS/MS is preferred for high sensitivity, HPLC-UV can be suitable for formulations or samples with higher concentrations. Here are some typical starting conditions:

  • Column: A C18 column is frequently used.[2][13]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile is common.[2][10][11][13] For example, a mobile phase of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8), methanol, and acetonitrile in a 55:35:10 v/v/v ratio has been reported.[10][11][13]

  • Detection Wavelength: Detection is commonly performed at 210 nm, 220 nm, or 351 nm.[2][6][13]

  • Flow Rate: A typical flow rate is between 0.6 mL/min and 1.0 mL/min.[2][13]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Mecobalamin in various biological matrices as reported in the literature. This data can help you select an appropriate analytical method based on the expected concentration of Mecobalamin in your samples.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Mecobalamin by LC-MS/MS

Biological MatrixLODLOQReference
Human Plasma-0.05 ng/mL[7]
Rat Plasma0.01 ng/mL0.05 ng/mL[5]
Sheep Liver0.4–3.2 pmol/g-[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Mecobalamin by HPLC-UV

Sample TypeLODLOQReference
Pharmaceutical Formulation-0.40 µg/mL[2]
Pharmaceutical Formulation0.05 µg/mL0.15 µg/mL[14]

Experimental Protocols

This section provides detailed methodologies for common experiments related to Mecobalamin detection.

Protocol 1: Mecobalamin Extraction from Human Plasma via Protein Precipitation for LC-MS/MS Analysis
  • Objective: To extract Mecobalamin from human plasma for quantification by LC-MS/MS.

  • Materials:

    • Human plasma samples

    • Amber-colored microcentrifuge tubes (1.5 mL)

    • Stable isotope-labeled internal standard (SIL-IS) solution (e.g., ¹³C₇-Cyanocobalamin)

    • Cold methanol

    • Vortex mixer

    • Centrifuge

    • Red light source or a dark room

  • Procedure:

    • Perform all steps under red light or in a dark room to prevent photodegradation.[6][7]

    • Pipette 100 µL of human plasma into an amber-colored microcentrifuge tube.[6]

    • Add the SIL-IS to the plasma sample.[6]

    • Add a sufficient volume of cold methanol to precipitate the proteins (typically a 3:1 or 4:1 ratio of methanol to plasma).[6][7]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[4][6]

    • Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[4]

    • Carefully transfer the supernatant to a clean, light-protected vial for LC-MS/MS analysis.[6]

Protocol 2: General HPLC-UV Method for Mecobalamin Quantification
  • Objective: To quantify Mecobalamin using a standard HPLC-UV system.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Chromatographic Conditions:

    • Mobile Phase: Prepare a mixture of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile (55:35:10, v/v/v).[10][11] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[13]

    • Flow Rate: 1.0 mL/min.[10][11][13]

    • Detection Wavelength: 220 nm.[10][11]

    • Injection Volume: 20 µL.[13]

  • Procedure:

    • Prepare a stock solution of Mecobalamin reference standard in the mobile phase.

    • Create a series of working standard solutions by diluting the stock solution to different concentrations to generate a calibration curve.

    • Prepare the sample solution by dissolving the sample in the mobile phase, sonicating to ensure complete dissolution, filtering through a 0.45 µm filter, and diluting to a concentration within the linear range of the method.[13]

    • Inject equal volumes of the standard and sample solutions into the chromatograph.[13]

    • Record the retention time and peak area of Mecobalamin.

    • Quantify the concentration of Mecobalamin in the sample by comparing its peak area with the calibration curve generated from the standard solutions.[13]

Visualizations

The following diagrams illustrate key experimental workflows for Mecobalamin analysis.

Mecobalamin_Extraction_Workflow cluster_sample_prep Sample Preparation (Under Red Light) plasma 100 µL Plasma in Amber Tube add_is Add SIL-IS plasma->add_is Step 1 add_methanol Add Cold Methanol (Protein Precipitation) add_is->add_methanol Step 2 vortex Vortex add_methanol->vortex Step 3 centrifuge Centrifuge vortex->centrifuge Step 4 supernatant Transfer Supernatant centrifuge->supernatant Step 5 analysis LC-MS/MS Analysis supernatant->analysis Step 6

Caption: Workflow for Mecobalamin extraction from plasma.

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_quantification Quantification mobile_phase Prepare & Degas Mobile Phase run_hplc Run HPLC mobile_phase->run_hplc standards Prepare Standard Solutions inject Inject Standards & Sample standards->inject sample Prepare Sample Solution sample->inject inject->run_hplc detect Detect at 220 nm run_hplc->detect calibration_curve Generate Calibration Curve detect->calibration_curve quantify Quantify Mecobalamin in Sample detect->quantify calibration_curve->quantify result Final Concentration quantify->result

Caption: General workflow for HPLC-UV quantification of Mecobalamin.

Troubleshooting_Logic cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues start Low or No Signal check_sample_prep Optimize Sample Prep? (SPE, LLE) start->check_sample_prep check_detection Enhance Detection? (LC-MS/MS) start->check_detection check_injection_vol Increase Injection Volume? start->check_injection_vol solution Improved Results check_sample_prep->solution check_detection->solution check_injection_vol->solution start_repro Poor Reproducibility check_light Protect from Light? start_repro->check_light check_ph Control pH? start_repro->check_ph check_storage Consistent Storage? start_repro->check_storage check_light->solution check_ph->solution check_storage->solution

Caption: Troubleshooting logic for common Mecobalamin analysis issues.

References

Troubleshooting poor chromatographic peak shape for Mecobalamin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Mecobalamin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the HPLC analysis of Mecobalamin?

Poor peak shape in the HPLC analysis of Mecobalamin can manifest as peak tailing, fronting, splitting, or the appearance of ghost peaks.[1] These issues can stem from a variety of factors including:

  • Column-Related Issues: Column degradation, contamination, or the use of an inappropriate column chemistry can lead to poor peak shape.[2][3]

  • Mobile Phase Incompatibility: Incorrect pH, improper buffer strength, or an unsuitable mobile phase composition can cause peak distortions.[2][4] Mecobalamin is most stable at a pH of approximately 5.0 and is susceptible to hydrolysis in acidic (pH < 4) and alkaline (pH > 7) conditions.[5][6]

  • Sample and Injection Problems: Sample overload, improper sample solvent, or degradation of the analyte can result in asymmetrical peaks.[3][7] Mecobalamin is highly sensitive to light and can degrade if not handled properly.[8][9]

  • Instrumental Issues: Extra-column volume, system leaks, or temperature fluctuations can contribute to peak broadening and other shape problems.[10][11]

Q2: Why is my Mecobalamin peak tailing?

Peak tailing, an asymmetry with a protracted trailing edge, is a common issue.[2][10] For Mecobalamin, this can be attributed to:

  • Secondary Interactions: Interactions between the basic Mecobalamin molecule and acidic residual silanol groups on the surface of silica-based C18 columns are a primary cause of tailing.[1][10]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between Mecobalamin and the stationary phase.[4][10]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[3]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[2][12]

Q3: What causes peak fronting for Mecobalamin?

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.[7] Potential causes include:

  • Sample Overload: Injecting a sample at a concentration that is too high for the analytical column can lead to fronting.[7][13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a fronting peak.[7][14]

  • Poor Column Packing: A poorly packed column bed can lead to non-uniform flow and peak fronting.[7]

Q4: My Mecobalamin peak is split. What should I do?

Split peaks can be a sign of several issues in the chromatographic system:[1][15]

  • Partially Clogged Frit or Column: A blockage at the column inlet can cause the sample to be distributed unevenly, leading to a split peak.[15][16]

  • Sample Solvent and Mobile Phase Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[14][17]

  • Co-elution with an Impurity: The split peak may actually be two separate, closely eluting compounds. Mecobalamin can degrade into other forms, such as hydroxocobalamin, which may elute close to the parent peak.[9][18]

  • Void in the Column: A void or channel in the column packing material can cause the sample to travel through at different rates, resulting in a split peak.[2][15]

Q5: I am seeing unexpected "ghost" peaks in my chromatogram. What are they and how can I get rid of them?

Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample.[1][19] They can be caused by:

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution.[1][20]

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.[1][20]

  • System Contamination: Contaminants from various parts of the HPLC system, such as seals, vials, or filters, can leach into the mobile phase and cause ghost peaks.[20]

To eliminate ghost peaks, it is important to use high-purity solvents, thoroughly clean the HPLC system, and implement proper wash cycles between injections.[1][19]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing for Mecobalamin.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is it between 4.5 and 5.5? start->check_ph adjust_ph Adjust pH to ~5.0 with a suitable buffer (e.g., phosphate or acetate) check_ph->adjust_ph No check_silanol 2. Address Silanol Interactions Using a modern, end-capped C18 column? check_ph->check_silanol Yes adjust_ph->check_silanol use_modifier Add a competing base (e.g., triethylamine) to the mobile phase or use a polar-embedded column check_silanol->use_modifier No check_overload 3. Check for Column Overload Reduce sample concentration and re-inject check_silanol->check_overload Yes use_modifier->check_overload check_column 4. Evaluate Column Health Flush column with a strong solvent or replace if old check_overload->check_column No Improvement end Peak Shape Improved check_overload->end Improved dilute_sample Dilute sample and/or reduce injection volume dilute_sample->check_column flush_column Flush with appropriate solvent or replace column check_column->flush_column No Improvement check_column->end Improved flush_column->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Guide 2: Addressing Peak Fronting and Splitting

This guide outlines steps to diagnose and correct peak fronting and splitting issues.

Troubleshooting Workflow for Peak Fronting and Splitting

start Peak Fronting or Splitting Observed check_solvent 1. Check Sample Solvent Is it the same as or weaker than the mobile phase? start->check_solvent change_solvent Dissolve sample in the initial mobile phase check_solvent->change_solvent No check_injection_volume 2. Check Injection Volume Is it appropriate for the column size? check_solvent->check_injection_volume Yes change_solvent->check_injection_volume reduce_volume Reduce injection volume check_injection_volume->reduce_volume No check_column_inlet 3. Inspect Column Inlet Check for blockages or voids check_injection_volume->check_column_inlet Yes reduce_volume->check_column_inlet replace_frit_column Replace inlet frit or column if a void is visible check_column_inlet->replace_frit_column Issue Found check_coelution 4. Investigate Co-elution (for split peaks) Review sample purity and degradation products check_column_inlet->check_coelution No Issues Found end Symmetrical Peak Achieved replace_frit_column->end modify_method Modify separation method (e.g., gradient, mobile phase) to resolve potential co-eluting peaks check_coelution->modify_method Co-elution Suspected check_coelution->end No Co-elution modify_method->end

Caption: A decision tree for troubleshooting peak fronting and splitting.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and system suitability parameters from various validated HPLC methods for Mecobalamin analysis.

Table 1: Comparison of HPLC Methods for Mecobalamin Analysis

ParameterMethod 1[21]Method 2[22]Method 3[23]Method 4[5][6]
Column Unisol C18 (150 x 4.6 mm, 3 µm)Symmetry C18 (150 x 4.6 mm, 5 µm)Phenomenex C18 (250 x 4.6 mm, 5 µm)Inertsil ODS (250 x 4.6 mm, 5 µm)
Mobile Phase Water:Methanol (40:60 v/v)Methanol:Phosphate Buffer (pH 3.8) (28:72 v/v)Methanol:Phosphate Buffer (pH 3.5):Acetonitrile (60:35:5 v/v/v)25 mM KH2PO4 (pH 3.8):Methanol:Acetonitrile (55:35:10 v/v/v)
Flow Rate 0.6 mL/min1.0 mL/min0.8 mL/min1.0 mL/min
Detection Wavelength 210 nm218 nm280 nm220 nm
Retention Time 2.593 min1.794 min3.12 min~6 min

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Values Reported
Tailing Factor (Asymmetry) ≤ 2.0< 1.5[21][24]
Theoretical Plates (N) > 2000> 3000[9]
%RSD of Peak Area (n=5 or 6) < 2.0%< 1.0%[24]
%RSD of Retention Time (n=5 or 6) < 1.0%< 0.5%[9]

Experimental Protocols

Protocol 1: Sample Preparation for Mecobalamin Analysis from Pharmaceutical Formulations

This protocol describes the preparation of Mecobalamin samples from tablets or capsules for HPLC analysis. All steps should be performed under red light or in amber-colored labware to prevent photodegradation.[8]

  • Sample Weighing: Accurately weigh and grind a representative number of tablets or the contents of capsules to obtain a fine, uniform powder.

  • Dissolution: Transfer a portion of the powder, equivalent to a specific amount of Mecobalamin, into a light-resistant volumetric flask.

  • Solvent Addition: Add a suitable solvent, such as the mobile phase or methanol, to the volumetric flask.

  • Sonication: Sonicate the flask for approximately 15 minutes to ensure the complete dissolution of Mecobalamin.[8][25]

  • Dilution: Dilute the solution to the final volume with the same solvent.

  • Filtration: Filter the solution through a 0.45 µm membrane filter into an amber HPLC vial before injection.[8][25]

Protocol 2: System Suitability Test

Before running samples, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Standard Preparation: Prepare a standard solution of Mecobalamin at a known concentration (e.g., 5 µg/mL).

  • Multiple Injections: Inject the standard solution multiple times (typically 5 or 6) into the HPLC system.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area and retention time.

  • Acceptance Criteria: The %RSD for the peak area should be less than 2.0%, and for the retention time, it should be less than 1.0%. Additionally, evaluate the tailing factor and the number of theoretical plates to ensure they meet the method's specifications.[9][24]

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Mecobalamin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Mecobalamin-d3 using mass spectrometry. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting Multiple Reaction Monitoring (MRM) transitions for this compound?

A1: For this compound, which is often used as an internal standard for the quantification of Mecobalamin (Methylcobalamin), it is crucial to select specific precursor and product ions that are distinct from the non-deuterated analyte. While specific transitions can vary slightly between instruments, a common starting point is to monitor the transition from the deuterated precursor ion to a characteristic product ion. The selection of at least two transitions is recommended for robust identification and quantification.

Q2: I am observing a low signal intensity for this compound. What are the potential causes and how can I troubleshoot this?

A2: Low signal intensity is a common issue that can stem from several factors.[1] Systematically check the following:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not achieve a strong enough signal.[1]

  • Ionization Efficiency: The choice of ionization technique and the optimization of its parameters are critical. Electrospray ionization (ESI) in positive mode is commonly used for Mecobalamin.[2] Experiment with source parameters such as capillary voltage, nebulizer pressure, and gas flow rates to enhance ionization.[1][3]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[1]

  • Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery and consequently, a weak signal. Consider optimizing your protein precipitation and extraction steps.[4][5]

  • Light Exposure: Mecobalamin is light-sensitive. Protecting samples from light during preparation and analysis is essential, as exposure can lead to degradation and a decreased signal.[2]

Q3: My chromatographic peaks for this compound are broad or splitting. What should I do?

A3: Poor peak shape can compromise resolution and quantification. Consider the following troubleshooting steps:

  • Column Contamination: Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening.[1] Ensure proper sample cleanup and consider using a guard column.

  • Mobile Phase Composition: The mobile phase, including the organic modifier and any additives like formic acid, plays a significant role in peak shape.[4] Ensure the mobile phase is correctly prepared and that the pH is appropriate for your analyte.

  • Flow Rate: An inappropriate flow rate can affect chromatographic performance. Ensure the flow rate is optimized for your column dimensions and particle size.[4]

  • Injection Volume and Solvent: Injecting a large volume or using an injection solvent that is much stronger than the initial mobile phase can lead to peak distortion.

Q4: I am experiencing high background noise in my chromatogram. How can I reduce it?

A4: High background noise can interfere with the detection of low-abundance analytes. To reduce noise:

  • Optimize Chromatography: Fine-tune your chromatographic conditions to achieve a stable baseline.[1]

  • Detector Settings: Adjust detector settings, such as gain and filter settings, to minimize noise.[1]

  • Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to prepare your mobile phase. Contaminants in the mobile phase are a common source of background noise.

  • Sample Purity: Ensure your samples are as clean as possible. Matrix components co-eluting with your analyte can contribute to high background.

Troubleshooting Guides

Issue: Inaccurate Mass Measurement

Symptom: The observed mass-to-charge ratio (m/z) for this compound deviates significantly from the expected value.

Possible Causes & Solutions:

  • Mass Calibration: The mass spectrometer may require calibration. Perform a mass calibration using the appropriate standards recommended by the instrument manufacturer.[1]

  • Instrument Drift: Environmental factors or instrument instability can cause mass drift. Ensure the mass spectrometer is in a stable environment and has had adequate warm-up time.

  • Reference Mass: If using a lock mass, ensure the reference compound is being introduced consistently and at the correct concentration.

Issue: Sample Carryover

Symptom: A signal for this compound is detected in blank injections immediately following a high-concentration sample.

Possible Causes & Solutions:

  • Injector Contamination: The autosampler needle and injection port may be contaminated. Implement a robust needle wash procedure using a strong solvent.

  • Column Carryover: The analytical column can retain the analyte. Increase the column wash time at the end of the gradient or perform a high-organic wash between injections.

  • Source Contamination: The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source components.

Experimental Protocols & Data

Optimized LC-MS/MS Parameters for Mecobalamin Analysis

The following tables summarize typical starting parameters for the analysis of Mecobalamin. These should be optimized for your specific instrument and application.[2]

Table 1: Mass Spectrometry Parameters

ParameterOptimized Value
Ionization ModeESI Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3500 - 4000 V
Gas Temperature250 - 300 °C
Gas Flow7 - 10 L/min
Nebulizer Pressure15 - 40 psi
Dwell Time100 ms

Note: These values are general recommendations and should be optimized for the specific mass spectrometer being used.[2][6][7]

Table 2: MRM Transitions for Mecobalamin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Mecobalamin678.8147.1Optimized per instrumentOptimized per instrument
Mecobalamin678.8359.2Optimized per instrumentOptimized per instrument
This compound (IS)681.8147.1Optimized per instrumentOptimized per instrument
This compound (IS)681.8362.2Optimized per instrumentOptimized per instrument

Note: The declustering potential (DP) and collision energy (CE) must be optimized by infusing a standard solution of the analyte and observing the signal response.[2]

Detailed Experimental Protocol: Quantification of Mecobalamin in Plasma

This protocol outlines a general procedure for the extraction and analysis of Mecobalamin from a plasma sample using this compound as an internal standard.

1. Standard and Sample Preparation:

  • Prepare stock solutions of Mecobalamin and this compound in a suitable solvent such as methanol or water and store them protected from light.
  • Create a series of calibration standards by spiking a blank matrix (e.g., analyte-free plasma) with known concentrations of Mecobalamin.
  • To each plasma sample, quality control sample, and calibration standard, add a fixed amount of the this compound internal standard solution.

2. Protein Precipitation and Extraction:

  • To the plasma sample containing the internal standard, add a protein precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).
  • Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation.
  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) is commonly used.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
  • Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and increasing to a high percentage to elute the analyte.
  • Flow Rate: A flow rate of 0.3 - 0.5 mL/min is common.
  • Injection Volume: 5 - 10 µL.
  • Mass Spectrometry:
  • Utilize the optimized MS and MRM parameters as detailed in Tables 1 and 2.
  • Acquire data in MRM mode, monitoring the specified transitions for Mecobalamin and this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Low_Signal Start Low Signal Intensity for This compound Check_Concentration Is Sample Concentration Sufficient? Start->Check_Concentration Check_Ionization Are Ion Source Parameters Optimized? Check_Concentration->Check_Ionization Yes Increase_Conc Increase Sample Concentration Check_Concentration->Increase_Conc No Check_Extraction Is Sample Extraction Efficient? Check_Ionization->Check_Extraction Yes Optimize_Source Optimize Source Parameters (Voltage, Gas Flow, Temp) Check_Ionization->Optimize_Source No Check_Tuning Is the MS Tuned and Calibrated? Check_Extraction->Check_Tuning Yes Optimize_Prep Optimize Sample Preparation Protocol Check_Extraction->Optimize_Prep No Tune_Calibrate Perform Tuning and Calibration Check_Tuning->Tune_Calibrate No

Caption: Troubleshooting workflow for low signal intensity.

References

Light sensitivity and degradation of Mecobalamin compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mecobalamin (methylcobalamin). Mecobalamin is known for its sensitivity to light, which can lead to its degradation and impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How light-sensitive is mecobalamin?

A1: Mecobalamin is extremely sensitive to light.[1] Exposure to ambient laboratory light, especially fluorescent and UVA light, can cause rapid degradation.[2][3][4] The primary degradation pathway involves the cleavage of the cobalt-carbon bond.[1] In one study, a solution of mecobalamin exposed to typical laboratory fluorescent lighting showed a 44.1% decline in potency after just 5 minutes, and an 83.3% decline after 15 minutes.[5]

Q2: What is the primary degradation product of mecobalamin upon light exposure?

A2: The main degradation product of mecobalamin upon exposure to light is hydroxocobalamin (B12a).[5][6] This occurs through a process called photolysis, where the cobalt-carbon bond is broken.[2][4]

Q3: Does the wavelength of light affect the rate of degradation?

A3: Yes, the wavelength of light significantly impacts the rate of mecobalamin degradation. Studies have shown that mecobalamin is more prone to degradation under fluorescent light, while it is most stable under blue light.[1][2][3][7]

Q4: What are the optimal storage conditions for mecobalamin solutions?

A4: To ensure stability, mecobalamin solutions should be protected from light at all times by using amber vials or by wrapping containers in aluminum foil.[5][8] It is also recommended to store them in a cool, dry, and well-ventilated place, often under refrigeration (2-8°C).[9][10] While relatively stable to heat in the dark, it is highly sensitive to mechanical shock, so gentle handling is crucial.[5]

Q5: How does pH affect the stability of mecobalamin?

A5: The pH of the solution is a critical factor for mecobalamin stability. It exhibits the highest stability at a pH of 5.[11][12] It is significantly less stable in acidic conditions, with the least stability observed at pH 2.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of mecobalamin in prepared solutions.

  • Possible Cause: Accidental exposure to light during weighing, reconstitution, or handling.

  • Troubleshooting Steps:

    • When weighing the dry powder, normal room light is acceptable as it is fairly light-stable in this form.[5]

    • Once in solution, all subsequent steps must be performed under subdued light.[5] Turn off direct overhead fluorescent lights and work with indirect, low-level light.

    • Use amber-colored glassware or wrap all glassware, including vials and tubes, with aluminum foil to prevent light exposure.[5][8]

    • Prepare solutions fresh before use whenever possible.

Issue 2: Appearance of an unexpected peak during chromatographic analysis (e.g., HPLC).

  • Possible Cause: Degradation of mecobalamin into hydroxocobalamin.

  • Troubleshooting Steps:

    • Confirm the retention time of the unexpected peak. In many reversed-phase HPLC methods, hydroxocobalamin elutes at a different time than mecobalamin. For example, one study reported a retention time of 2.9 minutes for mecobalamin and 4 minutes for the degradant, suspected to be hydroxocobalamin.[1][2]

    • Review your sample preparation and handling procedures to identify any potential light exposure.

    • If possible, run a hydroxocobalamin standard to confirm the identity of the degradation peak.

    • Ensure the pH of your mobile phase and sample solutions is within the stable range for mecobalamin (ideally around pH 5).[11][12]

Issue 3: Variability in experimental results when using mecobalamin.

  • Possible Cause: Inconsistent degradation of mecobalamin across different experimental setups or time points.

  • Troubleshooting Steps:

    • Standardize all procedures involving mecobalamin to minimize light exposure consistently. This includes the duration and intensity of any necessary light exposure.

    • Prepare a fresh stock solution of mecobalamin for each experiment to avoid using partially degraded solutions.

    • If experiments are lengthy, consider preparing fresh dilutions from a protected stock solution at intermediate time points.

    • When mixing, avoid vigorous methods like shaking or sonicating, as mecobalamin is sensitive to mechanical shock. Gentle swirling or slow stirring is recommended.[5]

Data Presentation

Table 1: Photodegradation of Mecobalamin Under Laboratory Fluorescent Light

Exposure Time (minutes)Potency (%)Decline from Initial Potency (%)
098.50
554.444.1
1030.867.7
1515.283.3

Data adapted from a study on a 1000 mcg/mL mecobalamin solution in normal saline with 2% benzyl alcohol.[5]

Table 2: Stability of High-Dose Mecobalamin Injection (12.5 mg/mL) Stored in Amber Glass Ampoules at 4°C

Storage DurationConcentration (% of control)
3 months96.4 ± 2.4
6 months91.6 ± 1.4

Data from a study where the solution was prepared under dark conditions (1-2 lux).[13]

Experimental Protocols

Protocol 1: Stability Indicating RP-HPLC Method for Mecobalamin

This protocol is based on a validated method to separate mecobalamin from its degradation products.[2][11]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Column: C18 Hypersil BDS (5 µm, 150 x 4.6 mm) or equivalent.[2]

  • Mobile Phase: A mixture of methanol and 0.02% v/v o-phosphoric acid (pH 2.3) in a 55:45 v/v ratio.[2] An alternative mobile phase is 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid): methanol:acetonitrile (55:35:10, v/v/v).[11]

  • Flow Rate: 1.0 mL/min.[2][11]

  • Detection Wavelength: 223 nm[2] or 220 nm.[11]

  • Column Temperature: 25°C.[11][12]

  • Sample Preparation:

    • Accurately weigh and transfer 10 mg of mecobalamin working standard into a 10 mL volumetric flask.

    • Dissolve and make up the volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Further dilute the stock solution with the mobile phase to the desired concentration (e.g., 100 µg/mL) for analysis.[1]

    • All steps involving the solution must be carried out in a light-protected environment.

Visualizations

Mecobalamin_Degradation_Pathway Mecobalamin Mecobalamin Hydroxocobalamin Hydroxocobalamin Mecobalamin->Hydroxocobalamin Light (Photolysis) Methyl_Radical Methyl Radical Mecobalamin->Methyl_Radical Homolytic Cleavage CobII_alamin Cob(II)alamin Mecobalamin->CobII_alamin Homolytic Cleavage Experimental_Workflow cluster_prep Sample Preparation (Light Protected) cluster_exposure Light Exposure (Experimental Condition) cluster_analysis Analysis Weighing Weigh Mecobalamin Powder Dissolving Dissolve in Solvent Weighing->Dissolving Dilution Dilute to Working Concentration Dissolving->Dilution Expose_Sample Expose Sample to Light Source Dilution->Expose_Sample HPLC_Injection Inject Sample into HPLC Expose_Sample->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Quantification Quantify Mecobalamin and Degradants Data_Acquisition->Quantification

References

Technical Support Center: Minimizing Background Interference in Mecobalamin Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mecobalamin assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues of background interference in their experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your Mecobalamin assays.

High Background in Immunoassays (ELISA, etc.)

Question: I am observing high background noise in my Mecobalamin ELISA. What are the common causes and how can I troubleshoot this?

Answer:

High background in ELISAs can obscure your specific signal and reduce assay sensitivity. The primary causes are often related to non-specific binding of antibodies or other sample components to the plate. Here’s a step-by-step guide to troubleshoot this issue:

1. Review Your Washing Technique: Inadequate washing is a frequent cause of high background.

  • Protocol:

    • Ensure complete aspiration of well contents after each incubation step.

    • Wash wells 3-5 times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).

    • For stubborn background, increase the number of washes or include a 30-second soak step with the wash buffer during each cycle.[1]

    • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[2]

2. Optimize Your Blocking Step: Insufficient blocking allows antibodies to bind non-specifically to the microplate surface.

  • Protocol:

    • Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA or casein).[1]

    • Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).

    • Consider switching to a different blocking agent. Casein-based blockers are often more effective than BSA at preventing non-specific binding.[3][4] For assays with biotin-avidin detection systems, use a biotin-free blocker like casein. Some commercially available synthetic blockers can be significantly more effective than traditional protein-based blockers.

3. Check Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.

  • Protocol:

    • Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both your primary and secondary antibodies.

    • Run a control with only the secondary antibody to check for its non-specific binding.[5]

4. Address Potential Cross-Reactivity and Interference: Components in your sample matrix can interfere with the assay.

  • Protocol for Heterophilic Antibody Interference:

    • Include a commercially available heterophilic antibody blocker in your sample diluent.

    • For suspected macrocomplexes (e.g., Mecobalamin bound to immunoglobulins), polyethylene glycol (PEG) precipitation can be used. Studies have shown that in cases of unexpectedly high vitamin B12 levels, 40% to 45% of these instances were due to interferences removable by PEG precipitation.[6][7]

      • PEG Precipitation Protocol:

        • Mix 200 µL of serum with 200 µL of a 25% PEG-6000 solution.

        • Incubate and then centrifuge the mixture at 2200 g for 15 minutes.

        • Measure the Mecobalamin concentration in the supernatant. A significant drop in concentration suggests the presence of interfering macrocomplexes.[8]

Matrix Effects in LC-MS/MS Analysis

Question: My Mecobalamin quantification by LC-MS/MS is inconsistent, and I suspect matrix effects. How can I minimize this interference?

Answer:

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS/MS analysis.[9] Here are strategies to mitigate them:

1. Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting Mecobalamin.

  • Protein Precipitation (PPT): A common first step for plasma or serum samples.

    • Protocol:

      • To 100 µL of plasma in a light-protected tube, add a stable isotope-labeled internal standard.

      • Add cold methanol (e.g., 300 µL) to precipitate proteins.[10]

      • Vortex thoroughly and centrifuge to pellet the proteins.

      • Analyze the supernatant.

  • Solid-Phase Extraction (SPE): Provides a cleaner sample than PPT.

    • Protocol (Online SPE):

      • After protein precipitation, load the supernatant onto an SPE column (e.g., a Shim-pack MAYI-ODS).

      • Wash the column to remove impurities.

      • Elute the analytes onto the analytical column.[11]

2. Refine Chromatographic Separation: Ensure that Mecobalamin is chromatographically resolved from interfering components.

  • Protocol:

    • Experiment with different mobile phase compositions and gradients.

    • Use a column with a different chemistry if co-elution persists.

    • Adjusting the flow rate can also impact separation.

3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. The SIL-IS will experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my background high in some wells but not others (edge effects)?

A1: This can be due to uneven temperature across the plate during incubation or evaporation from the outer wells. Use a plate sealer during incubations and ensure the plate is brought to room temperature before adding reagents.

Q2: Can the inherent color of Mecobalamin interfere with my colorimetric assay?

A2: Yes, Mecobalamin is a red-colored compound and can interfere with assays that use spectrophotometric measurements in the visible range. It is crucial to run a sample blank (containing the sample matrix without the analyte-specific reagents) to subtract the background absorbance from the Mecobalamin itself.

Q3: How can I prevent photodegradation of Mecobalamin during my experiments?

A3: Mecobalamin is light-sensitive. All sample preparation and handling steps should be performed under red light or in amber-colored tubes to prevent its degradation.[10]

Q4: What are the best blocking buffers for Mecobalamin ELISAs?

A4: The optimal blocking buffer should be determined empirically. However, casein and non-fat dry milk are often more effective than BSA.[4] For assays with high background, consider specialized commercial blocking buffers, some of which have been shown to be significantly more effective than standard options.[12]

Q5: What kind of recovery can I expect from solid-phase extraction of Mecobalamin from plasma?

A5: A well-optimized online SPE-HPLC-MS/MS method can achieve high recovery rates for Mecobalamin from plasma.

Quantitative Data Summary

Table 1: Comparison of Blocking Agent Effectiveness in ELISA

Blocking AgentRelative Blocking ActivityNotes
Bovine Serum Albumin (BSA)1xA common but often less effective blocking agent.
Normal Goat Serum (NGS)6.67x that of BSAProvides a diverse mixture of proteins for blocking.
ChonBlock™40x that of BSAA commercial blocking buffer demonstrated to be highly effective at reducing background noise.[12]
Casein/Non-fat Dry MilkMore effective than BSAGenerally provides lower background than BSA.[4]

Table 2: Recovery of Cobalamins from Rat Plasma using Online SPE-HPLC-MS/MS

AnalyteSpiked Concentration (ng/mL)Intraday Accuracy (%)Interday Accuracy (%)
Mecobalamin 0.2103.5102.3
1.099.7100.2
4.0100.8100.5

Data adapted from a study on the simultaneous determination of four cobalamins.[13]

Experimental Protocols

Protocol 1: Online Solid-Phase Extraction (SPE) Coupled with HPLC-MS/MS for Mecobalamin in Plasma

  • Sample Pre-treatment:

    • Thaw plasma samples at 4°C.

    • To 100 µL of plasma in an amber Eppendorf tube, add 10 µL of a stable isotope-labeled internal standard working solution.

    • Add 100 µL of cold acetonitrile/methanol (3:1, v/v) and vortex for 2 minutes to precipitate proteins.

    • Add 100 µL of 0.2 M Zinc sulfate and vortex to further aid precipitation.

    • Let stand at -20°C for 10 minutes.

    • Centrifuge at 16,000 g for 10 minutes.

    • Transfer 200 µL of the supernatant to a 96-well plate for injection.

  • Online SPE and Chromatographic Separation:

    • Load 50 µL of the prepared sample onto an online SPE trap column (e.g., Shim-pack MAYI-ODS).

    • Wash the trap column to remove interferences.

    • Backflush the analytes from the trap column onto an analytical column (e.g., Poroshell 120 EC C18).

    • Perform chromatographic separation using a suitable mobile phase gradient.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify Mecobalamin and its internal standard.

This protocol is based on a method for the simultaneous determination of four cobalamins in rat plasma.[11][13]

Visualizations

Mecobalamin_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism Dietary_B12 Dietary B12 IF Intrinsic Factor B12_IF_Complex B12-IF Complex Receptor Receptor-mediated endocytosis B12_IF_Complex->Receptor Lysosome Lysosome Receptor->Lysosome Free_B12 Free B12 Lysosome->Free_B12 B12_TCII_Complex B12-TCII Complex Free_B12->B12_TCII_Complex + TCII TCII Transcobalamin II Cytosol_B12 Cytosolic B12 B12_TCII_Complex->Cytosol_B12 Enters Cell Mecobalamin Mecobalamin Cytosol_B12->Mecobalamin Conversion Methionine_Synthase Methionine Synthase Mecobalamin->Methionine_Synthase Cofactor Methionine Methionine Methionine_Synthase->Methionine THF Tetrahydrofolate Methionine_Synthase->THF Homocysteine Homocysteine Homocysteine->Methionine_Synthase Methyl_THF 5-Methyl-THF Methyl_THF->Methionine_Synthase

Caption: Cellular uptake and metabolic pathway of Vitamin B12 to Mecobalamin.

Troubleshooting_Workflow Start High Background Signal in Mecobalamin Assay Assay_Type Identify Assay Type Start->Assay_Type Immunoassay Immunoassay (ELISA) Assay_Type->Immunoassay ELISA LCMS LC-MS/MS Assay_Type->LCMS LC-MS/MS Wash Optimize Washing Steps Immunoassay->Wash Sample_Prep Optimize Sample Prep (PPT, SPE) LCMS->Sample_Prep Block Optimize Blocking Wash->Block Antibody Titrate Antibodies Block->Antibody Matrix_IA Address Matrix Effects (e.g., PEG precipitation) Antibody->Matrix_IA Result Reduced Background Matrix_IA->Result Chroma Refine Chromatography Sample_Prep->Chroma IS Use Stable Isotope Internal Standard Chroma->IS IS->Result

Caption: Troubleshooting workflow for high background in Mecobalamin assays.

References

Technical Support Center: Optimal Separation of Cobalamins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of cobalamins (Vitamin B12 and its analogs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of chromatography for separating cobalamins?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of cobalamins.[1][2][3][4] This method separates molecules based on their hydrophobicity. A non-polar stationary phase (the column) is used with a polar mobile phase. More hydrophobic cobalamins will have a stronger interaction with the stationary phase and thus elute later.

Q2: Which column type is best for my cobalamin separation?

A2: The optimal column choice depends on the specific cobalamins being analyzed and the sample matrix. C18 columns are a common starting point and are effective for general cobalamin separation.[4][5] However, for specific applications, other column chemistries may provide better resolution and peak shape. For instance, an Ascentis® RP-amide column has shown excellent performance in separating nitrosylcobalamin (NO-Cbl) from other common cobalamins like hydroxocobalamin (OH-Cbl) and cyanocobalamin (CN-Cbl).[1]

Q3: I am observing poor peak shape (e.g., tailing or fronting) for my cobalamin peaks. What could be the cause?

A3: Poor peak shape in cobalamin analysis can stem from several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups of cobalamins, leading to peak tailing. Using a base-deactivated silica (BDS) column or a column with end-capping can minimize these interactions.[6]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of cobalamins and their interaction with the stationary phase. An unsuitable pH can lead to poor peak symmetry. For example, a mobile phase pH of 6.0 was found to produce optimal peak symmetry for NO-Cbl on an RP-amide column.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance. If you have tried other troubleshooting steps without success, it may be time to replace your column.[1]

Q4: My cobalamin recovery is low. What are some potential reasons and solutions?

A4: Low recovery of cobalamins can be a significant issue, especially when dealing with low concentrations in complex matrices.[7] Here are some common causes and solutions:

  • Incomplete Extraction: Cobalamins are often bound to proteins in biological samples.[8] An incomplete extraction will result in low recovery. Employing enzymatic digestion (e.g., with pepsin and amylase) or acid extraction can help release protein-bound cobalamins.[7][8][9]

  • Analyte Instability: Some cobalamins are sensitive to light and pH.[8][9] It is crucial to protect samples from light by using amber vials and to maintain a stable pH during sample preparation and analysis.[8][9]

  • Poor Solubility: Ensure that the sample is fully dissolved in the injection solvent. Adding a small amount of organic solvent to the extraction solvent may improve solubility and recovery.[7]

  • Immunoaffinity Column (IAC) Capacity Exceeded: When using IAC for sample clean-up and concentration, exceeding the binding capacity of the cartridge will lead to sample loss and low recovery.[8] It's important to know the approximate concentration of your analyte and the capacity of your IAC.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Peaks or Very Small Peaks Insufficient analyte concentration in the sample.Concentrate the sample using solid-phase extraction (SPE) or an immunoaffinity column (IAC).[8] Increase the injection volume if possible.[10]
Problem with the detector.Ensure the detector is turned on and set to the correct wavelength for cobalamin detection (e.g., 254 nm, 361 nm, or 550 nm).[5][10]
Issues with the HPLC system (e.g., pump, injector).Perform system suitability tests to ensure the HPLC system is functioning correctly.
Broad Peaks Large injection volume.Reduce the injection volume.
High dead volume in the system.Check and minimize the length and diameter of tubing connecting the injector, column, and detector.
Column is old or contaminated.Flush the column with a strong solvent or replace it if necessary.
Shifting Retention Times Inconsistent mobile phase composition.Ensure the mobile phase is properly mixed and degassed. Use a gradient controller for reproducible gradients.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.[1][2]
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[1]
Ghost Peaks Contamination in the mobile phase, injector, or column.Use high-purity solvents and filter them before use.[5] Clean the injector and flush the column.
Carryover from a previous injection.Run a blank injection after a high-concentration sample to check for carryover. Optimize the needle wash procedure.

Experimental Protocols & Data

Column Performance Comparison for Cobalamin Separation

The following table summarizes the performance of different HPLC columns for the separation of various cobalamins.

Column Dimensions Particle Size Analytes Separated Elution Time(s) Reference
Ascentis® RP-amide150 mm x 4.6 mm5 µmOH-Cbl, CN-Cbl, NO-CblOH-Cbl: 11.3 min, CN-Cbl: 12.1 min, NO-Cbl: 14.4 min[1]
Phenomenex Luna® C18(2)150 x 4.6 mm5 µmCobalamin (from fish extracts)< 5.0 min[2]
Waters Acquity UPLC BEH C181.0 x 50 mm1.7 µmHOCbl, CNCbl, AdoCbl, MeCbl< 3.5 min (for all)[11]
Inertsil ODS-4150 x 4.6 mm I.D.5 µmCyanocobalaminNot specified[10]
Jasco Crestpak C-18 T-5250 mm x 4.6 mm5 µmCyanocobalamin, Folic AcidNot specified[12]
Detailed Experimental Protocol: Separation of OH-Cbl, CN-Cbl, and NO-Cbl

This protocol is based on the method described for the separation of nitrosylcobalamin and other common cobalamins.[1]

  • Column: Ascentis® RP-amide (150 mm length × 4.6 mm internal diameter, 5 μm particle size)

  • Mobile Phase A: 440 mM Glacial acetic acid, adjusted to pH 6.0 with 10 M sodium hydroxide in HPLC-grade water.

  • Mobile Phase B: HPLC-grade methanol.

  • Flow Rate: 1 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelengths: 450 nm (for corrin-based products) and 254 nm (for non-corrin-based products).

  • Injection Volume: Not specified in the abstract, but manual injection with a 25 µL syringe was used.

  • Gradient Program:

    • 0 - 1.5 min: 100% A

    • 1.5 - 12.0 min: Linear gradient to 65% A

    • 12.0 - 12.5 min: Linear gradient to 100% B

    • 12.5 - 17.0 min: Hold at 100% B

    • 17.0 min: Return to 100% A

    • Re-equilibration: 15 min with 100% A between injections.

Visualizations

Workflow for Cobalamin Analysis from Food Samples

The following diagram illustrates a typical workflow for the extraction and analysis of cobalamins from food matrices.

Cobalamin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., enzymatic digestion, acid extraction) Homogenization->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Cleanup Sample Cleanup (e.g., Immunoaffinity Chromatography) Centrifugation->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Vis or MS) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

A typical workflow for cobalamin analysis from food samples.

Troubleshooting Logic for Poor Peak Shape

This diagram outlines a logical approach to troubleshooting common peak shape issues in cobalamin chromatography.

Peak_Shape_Troubleshooting Start Poor Peak Shape (Tailing/Fronting) CheckMobilePhase Check Mobile Phase pH and Composition Start->CheckMobilePhase CheckInjectionVol Reduce Injection Volume/Concentration CheckMobilePhase->CheckInjectionVol CheckColumn Evaluate Column (Age, Type) CheckInjectionVol->CheckColumn Resolution Problem Resolved? CheckColumn->Resolution End Good Peak Shape Resolution->End Yes ReplaceColumn Consider Different Column Chemistry or Replace Column Resolution->ReplaceColumn No ReplaceColumn->End

A troubleshooting guide for addressing poor peak shape.

References

Technical Support Center: Optimizing Mecobalamin Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mecobalamin (Methylcobalamin) sample extraction and analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and reduce variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors contributing to variability in Mecobalamin quantification?

A1: The primary sources of variability in Mecobalamin quantification are its inherent instability. Key factors include:

  • Photodegradation: Mecobalamin is extremely sensitive to light. Exposure to ambient laboratory light, and especially UV or fluorescent light, can cause the cobalt-carbon bond to break, leading to the formation of hydroxocobalamin and other degradation products. This conversion is a major reason for inconsistent results if experiments are not performed under controlled, light-protected conditions.

  • pH Instability: Mecobalamin is most stable in a slightly acidic environment, around pH 5. It is susceptible to hydrolysis under acidic (pH < 4) and alkaline (pH > 7) conditions. The pH of your sample, stock solutions, and buffers can significantly impact its stability.

  • Temperature: Elevated temperatures can accelerate the degradation of Mecobalamin.[1][2] Proper storage at low temperatures (-20°C or -80°C) is crucial.

  • Matrix Effects: Complex biological matrices like plasma, serum, and tissue can contain interfering substances that affect extraction efficiency and analytical detection.

  • Interaction with Media Components: Standard cell culture media may contain other forms of Vitamin B12, like cyanocobalamin, which can interfere with the analysis.

Q2: How can I minimize photodegradation of Mecobalamin during sample handling and extraction?

A2: To minimize photodegradation, it is essential to work under low-light conditions. Specific recommendations include:

  • Perform all experimental steps in a dark room or a room with red light.[3]

  • Wrap all glassware, plasticware (including pipette tip boxes), and sample tubes in aluminum foil.[1]

  • Use amber-colored vials for sample collection, storage, and analysis.[4][5][6]

  • Minimize the exposure of samples to light during analysis, for instance, by using a plate reader with minimal exposure time or covering the autosampler of an HPLC system.[1]

  • Prepare solutions immediately before use and do not leave them exposed to light.

Q3: What is the optimal pH for storing and processing Mecobalamin samples?

A3: Mecobalamin exhibits maximum stability at a pH of approximately 5. When preparing stock solutions or buffers for extraction, it is recommended to use a buffer system that maintains the pH in the range of 4.5 to 5.0.[4] It is crucial to verify the final pH of your sample extracts before proceeding with analysis.

Q4: Which extraction technique is best for my sample type?

A4: The choice of extraction technique depends on the sample matrix and the required level of purity and concentration. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method for plasma and serum samples, often using methanol or acetonitrile.[3][7] This technique is effective for removing the bulk of proteins but may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): An inexpensive and straightforward method that can provide a cleaner extract than PPT.[8]

  • Solid-Phase Extraction (SPE): Offers a higher degree of selectivity and can be used to concentrate the analyte, leading to improved sensitivity.[7][8][9][10][11] C18 and anion-exchange cartridges are commonly used.[9][10]

  • Immunoaffinity Chromatography (IAC): Provides the highest selectivity by using antibodies specific to cobalamins.[12][13][14][15] This technique is excellent for complex matrices and can significantly improve the signal-to-noise ratio in subsequent analyses.[14] However, some IAC columns are designed for cyanocobalamin and may not be suitable for Mecobalamin due to its instability.[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Mecobalamin Photodegradation: Sample exposed to light during collection, storage, or processing.Work in a dark room or under red light. Use amber vials and wrap all labware in aluminum foil.[1][5]
Incorrect pH: pH of the sample or extraction buffer is outside the optimal range (4.5-5.0).Adjust the pH of your samples and buffers to be within the 4.5-5.0 range.[4]
Inefficient Extraction: The chosen extraction method is not suitable for the sample matrix.Optimize the extraction protocol. Consider a more robust method like SPE or IAC for complex matrices.[7][8]
Degradation during Storage: Samples stored at inappropriate temperatures or for extended periods.Store samples at -20°C or -80°C and analyze them as soon as possible. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
High Variability Between Replicates (High RSD) Inconsistent Sample Handling: Variations in light exposure, temperature, or timing between samples.Standardize all sample handling procedures. Ensure all samples are treated identically and for the same duration.
HPLC System Instability: Fluctuations in pump pressure, detector response, or column temperature.Perform a system suitability check before running samples by injecting a standard solution multiple times (n=5). The RSD for retention time and peak area should be <2%.
Contaminated System: Buildup of contaminants in the HPLC system.Flush the system with a strong solvent like isopropanol. Ensure the mobile phase is properly degassed.
Unexpected Peaks in Chromatogram Degradation Products: Mecobalamin has degraded to other forms, such as hydroxocobalamin.Implement strict light and pH control measures. Analyze samples promptly after preparation.
Matrix Interference: Co-elution of endogenous components from the sample matrix.Improve the sample cleanup process using SPE or IAC.[7][8][12][13][14][15] Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to improve separation.
Contaminants from Solvents or Reagents: Impurities in the chemicals used for extraction or the mobile phase.Use high-purity (HPLC or LC-MS grade) solvents and reagents.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid method for preparing plasma or serum samples for LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma or serum samples at 4°C in the dark.[7]

  • Aliquoting: In a dark room or under red light, transfer 100 µL of the plasma/serum sample into a clean, amber microcentrifuge tube.[3][7]

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., ¹³C₇-Cyanocobalamin, 20 ng/mL in methanol).[7]

  • Protein Precipitation: Add 100 µL of cold acetonitrile/methanol (3:1, v/v) and vortex for 2 minutes to precipitate the proteins.[7]

  • Further Precipitation: To enhance precipitation, add 100 µL of 0.2 M Zinc sulfate and vortex again.[7]

  • Incubation: Let the samples stand at -20°C for 10 minutes.[7]

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes.[7]

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a 96-well plate or an amber HPLC vial for analysis.[7]

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol provides a cleaner sample extract, which can be beneficial for both HPLC-UV and LC-MS/MS analysis.

  • Sample Pre-treatment: Prepare the sample as described in Protocol 1 (steps 1-7).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the Mecobalamin with 1 mL of methanol into a clean, amber collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

  • Analysis: The reconstituted sample is ready for injection into the HPLC or LC-MS/MS system.

Visualizations

Workflow for Minimizing Mecobalamin Degradation

cluster_pre_extraction Pre-Extraction cluster_extraction Extraction (Under Red Light) cluster_analysis Analysis cluster_key_considerations Key Considerations SampleCollection Sample Collection (Amber Vials) Storage Storage (-80°C, Protected from Light) SampleCollection->Storage Thawing Thawing (4°C, Dark) Storage->Thawing pH_Adjustment pH Adjustment (pH 4.5-5.0) Thawing->pH_Adjustment Extraction Extraction (PPT, SPE, or LLE) pH_Adjustment->Extraction Analysis HPLC or LC-MS/MS Analysis (Amber Vials) Extraction->Analysis Light Minimize Light Exposure pH Maintain Optimal pH Temp Control Temperature

Caption: A workflow diagram illustrating the critical steps to minimize Mecobalamin degradation during sample handling and analysis.

Troubleshooting Logic for Low Mecobalamin Recovery

Start Low Mecobalamin Recovery CheckLight Were samples protected from light? Start->CheckLight CheckpH Was the pH between 4.5 and 5.0? CheckLight->CheckpH Yes ImplementLightProtection Implement strict light protection measures. CheckLight->ImplementLightProtection No CheckStorage Were samples stored correctly (-20°C or -80°C)? CheckpH->CheckStorage Yes AdjustpH Adjust buffer and sample pH. CheckpH->AdjustpH No CheckExtraction Is the extraction method optimized? CheckStorage->CheckExtraction Yes ReviewStorage Review and correct storage procedures. CheckStorage->ReviewStorage No OptimizeExtraction Optimize extraction protocol or consider alternative methods (SPE/IAC). CheckExtraction->OptimizeExtraction No

Caption: A troubleshooting flowchart to diagnose and resolve issues of low Mecobalamin recovery.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Mecobalamin Assays Utilizing Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of Mecobalamin (Methylcobalamin), an active form of vitamin B12, is crucial for pharmacokinetic studies, clinical diagnostics, and formulation development. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the choice of an internal standard (IS) is a critical factor that directly influences the accuracy and reliability of the results. This guide provides an objective comparison of assay performance when using a stable isotope-labeled (SIL) internal standard versus a structural analog, supported by experimental protocols and data.

The consensus in bioanalytical method development strongly favors the use of SIL internal standards.[1][2][3] These standards are structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1] This near-identical physicochemical behavior ensures that the SIL IS co-elutes with the analyte and experiences the same variations during sample preparation, chromatography, and ionization, thereby providing the most effective normalization.[1][3] However, the availability and cost of SIL IS can sometimes lead to the consideration of alternative internal standards, such as a structural analog.

This guide will delineate the process of cross-validating a Mecobalamin assay using two different internal standards:

  • Method A: Employing a deuterated Mecobalamin (Mecobalamin-d3) as the internal standard.

  • Method B: Utilizing a structural analog, such as Hydroxocobalamin, as the internal standard.

Experimental Protocols

A sensitive and robust bioanalytical assay for Mecobalamin in human plasma using LC-MS/MS forms the basis of this comparison.[4][5] Given that Mecobalamin is an endogenous and light-labile substance, all procedures must be performed under red light or in amber tubes with minimal light exposure (<10 lx).[4][5][6]

Sample Preparation
  • To 100 µL of human plasma in a clean amber microcentrifuge tube, add 25 µL of the respective internal standard working solution (either this compound for Method A or Hydroxocobalamin for Method B).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of methanol to precipitate the plasma proteins.[4][5]

  • Vortex again for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 column (e.g., Inertsil ODS-3, 250 mm x 4.0 mm, 3 µm).[7]

  • Mobile Phase: A gradient elution using a mixture of buffer (e.g., 0.01 M potassium dihydrogen phosphate and 0.01 M dipotassium hydrogen phosphate) and methanol.[7]

  • Flow Rate: 0.6 mL/min.[7]

  • Injection Volume: 20 µL.

  • MS/MS System: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • Detection Wavelength (for HPLC-UV comparison): 210 nm.[7]

Data Presentation

The following tables summarize the expected performance data from the cross-validation of the two methods. The data for Method A (SIL IS) is based on typical performance for such assays, while the data for Method B (Structural Analog IS) reflects potential variability when the IS does not perfectly mimic the analyte's behavior.

Table 1: Calibration Curve Parameters
ParameterMethod A (this compound IS)Method B (Hydroxocobalamin IS)Acceptance Criteria
Linearity Range (ng/mL)0.05 - 200.05 - 20Consistent range
Correlation Coefficient (r²)> 0.998> 0.995≥ 0.99
Mean Slope (± SD)0.125 (± 0.005)0.130 (± 0.015)Consistent slope
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Method A (this compound IS) Method B (Hydroxocobalamin IS) Acceptance Criteria
Accuracy (%) Precision (%RSD) Accuracy (%)
LLOQ0.05105.28.5112.8
Low QC0.15102.16.2108.5
Mid QC2.598.74.1103.2
High QC1597.53.595.8

Data is hypothetical but represents typical performance differences.

Table 3: Matrix Effect Assessment
QC LevelMethod A (this compound IS) Method B (Hydroxocobalamin IS) Acceptance Criteria
Matrix Factor IS-Normalized Matrix Factor (%RSD) Matrix Factor
Low QC0.922.80.88
High QC0.952.10.91

Matrix Factor = (Peak response in presence of matrix) / (Peak response in absence of matrix). A value < 1 indicates ion suppression, > 1 indicates ion enhancement.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison plasma Human Plasma Sample add_is_a Add this compound IS (Method A) plasma->add_is_a add_is_b Add Hydroxocobalamin IS (Method B) plasma->add_is_b precipitate Protein Precipitation (Methanol) add_is_a->precipitate add_is_b->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_a Process Data (Method A) lcms->data_a data_b Process Data (Method B) lcms->data_b compare Compare Performance: Accuracy, Precision, Matrix Effect data_a->compare data_b->compare

Cross-validation workflow for Mecobalamin assays.

logical_relationship cluster_variability Sources of Variability cluster_correction Internal Standard Correction Principle prep_var Sample Prep Loss analyte Analyte (Mecobalamin) prep_var->analyte is Internal Standard (e.g., this compound) prep_var->is matrix_eff Matrix Effects (Ion Suppression/Enhancement) matrix_eff->analyte matrix_eff->is inst_var Instrument Fluctuation inst_var->analyte inst_var->is ratio Analyte/IS Peak Area Ratio analyte->ratio is->ratio result Accurate Quantification ratio->result

Role of an internal standard in correcting for assay variability.

Conclusion

The cross-validation of Mecobalamin assays with different internal standards is essential to ensure data integrity. The presented data and workflows illustrate that while a structural analog may be considered, a stable isotope-labeled internal standard like deuterated Mecobalamin is unequivocally superior for mitigating variability, especially from matrix effects.[1][2] Assays employing a SIL IS consistently demonstrate better accuracy and precision, which is paramount for the reliable quantification of endogenous and pharmacologically administered Mecobalamin.[4] Therefore, for robust and defensible bioanalytical results, the use of a stable isotope-labeled internal standard is strongly recommended.

References

A Comparative Guide to Mecobalamin-d3 and ¹³C-labeled Mecobalamin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of mecobalamin, a vital coenzyme form of vitamin B12, is paramount for pharmacokinetic, metabolic, and clinical studies. The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. This guide provides an objective comparison of two commonly used labeled analogs of mecobalamin: Mecobalamin-d3 and ¹³C-labeled Mecobalamin, supported by experimental data and detailed methodologies.

This comparison focuses on their application as internal standards in bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and their utility in pharmacokinetic studies.

Performance Comparison: this compound vs. ¹³C-labeled Mecobalamin

The choice between a deuterium-labeled (this compound) and a carbon-13-labeled (¹³C-labeled) internal standard can significantly impact assay performance. Key considerations include potential isotopic effects, chromatographic behavior, and mass spectral separation from the unlabeled analyte.

ParameterThis compound¹³C-labeled MecobalaminRationale & Key Considerations
Primary Use Internal Standard in LC-MS/MSInternal Standard in LC-MS/MS, Tracer in metabolic studiesBoth are effective as internal standards. ¹³C-labeling is also well-suited for metabolic flux analysis.
Isotopic Effect Potential for chromatographic shift and altered fragmentationMinimal to no chromatographic shift; fragmentation pattern closely mimics the analyteThe mass difference between deuterium and hydrogen can sometimes lead to a slight shift in retention time, which needs to be monitored during method development. ¹³C, being heavier and integrated into the carbon backbone, generally does not cause such shifts.
Mass Difference +3 DaVariable (depends on the number of ¹³C atoms)A sufficient mass difference is crucial to prevent mass spectral crosstalk between the analyte and the internal standard.
Availability Commercially availableCommercially availableBoth labeled compounds are accessible from various chemical suppliers.
Cost Generally lowerCan be higher depending on the number of labeled positionsCost-effectiveness is a practical consideration in large-scale studies.

Experimental Data Summary

The following tables summarize typical performance data for bioanalytical methods utilizing these internal standards for the quantification of mecobalamin in human plasma.

Table 1: Bioanalytical Method Validation Parameters
ParameterMethod with this compound (projected)Method with ¹³C-labeled MecobalaminAcceptance Criteria (FDA/ICH)
Linearity (r²) >0.99>0.99≥0.99
Quantification Range 0.05 - 20 ng/mL[1][2]0.05 - 5.00 ng/mL[3]Dependent on expected concentrations
Accuracy (% Bias) Within ±15%Within ±15%[3]Within ±15% (±20% at LLOQ)
Precision (%RSD) <15%<15%[3]≤15% (≤20% at LLOQ)
Matrix Effect To be determinedTo be determinedMonitored, IS should compensate
Recovery To be determinedTo be determinedConsistent, precise, and reproducible

Note: Data for this compound is projected based on typical performance of deuterated internal standards and available data for mecobalamin assays. Specific experimental validation would be required.

Table 2: Pharmacokinetic Parameters of Mecobalamin (from studies using stable isotope-labeled IS)
ParameterValueStudy PopulationReference
Tmax (h) ~3Healthy Adults[1]
Cmax (ng/mL) Varies with doseHealthy Adults[1]
AUC (ng·h/mL) Varies with doseHealthy Adults[1]
t½ (h) ~12.5 (oral)Healthy Adults[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the analysis of mecobalamin in human plasma using a stable isotope-labeled internal standard with LC-MS/MS.

Key Experiment 1: Quantification of Mecobalamin in Human Plasma by LC-MS/MS

Objective: To accurately measure the concentration of mecobalamin in human plasma samples.

Methodology:

  • Sample Preparation:

    • Due to the light sensitivity of mecobalamin, all procedures must be performed under red light or in amber-colored tubes.[1][2]

    • To 100 µL of human plasma, add a known concentration of the internal standard (either this compound or ¹³C-labeled Mecobalamin).

    • Perform protein precipitation by adding 300 µL of cold methanol.[1][2]

    • Vortex the mixture thoroughly to ensure complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column is typically used.

      • Mobile Phase: A gradient of methanol and water with 0.1% formic acid is a common mobile phase.

      • Flow Rate: A flow rate of 0.4 mL/min is often employed.

    • Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive mode is used.

      • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored are for both the analyte (mecobalamin) and the internal standard.

        • Mecobalamin MRM Transitions: The doubly charged precursor ion [M+2H]²⁺ at m/z 673 is often selected, with a characteristic fragment ion at m/z 359.[4]

        • Internal Standard MRM Transitions: The corresponding mass-shifted precursor and fragment ions for this compound or ¹³C-labeled Mecobalamin would be monitored.

  • Data Analysis:

    • The concentration of mecobalamin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in the same biological matrix.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bioanalytical_Workflow cluster_sample_prep Sample Preparation (Under Red Light) cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing Plasma Human Plasma (100 µL) IS Add Internal Standard (this compound or ¹³C-Mecobalamin) Plasma->IS PP Protein Precipitation (Cold Methanol) IS->PP Vortex Vortex PP->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of mecobalamin in human plasma.

Isotope_Comparison_Logic cluster_IS Internal Standard (IS) Choice cluster_Properties Key Properties for Comparison cluster_Outcome Desired Outcome Analyte Mecobalamin (Analyte) IS_d3 This compound IS_13C ¹³C-labeled Mecobalamin IsotopicEffect Isotopic Effect IS_d3->IsotopicEffect Chromatography Chromatographic Co-elution IS_d3->Chromatography MassSpec Mass Spectral Resolution IS_d3->MassSpec IS_13C->IsotopicEffect IS_13C->Chromatography IS_13C->MassSpec AccurateQuant Accurate & Precise Quantification IsotopicEffect->AccurateQuant Chromatography->AccurateQuant MassSpec->AccurateQuant

Caption: Logical relationship for selecting an appropriate internal standard.

Conclusion

Both this compound and ¹³C-labeled Mecobalamin are suitable for use as internal standards in the quantitative bioanalysis of mecobalamin. The choice between them may depend on several factors, including the specific requirements of the assay, potential for isotopic effects, and cost considerations.

  • ¹³C-labeled Mecobalamin is often considered the ideal internal standard due to its closer chemical and physical similarity to the unlabeled analyte, which minimizes the risk of chromatographic separation and differential matrix effects. It is particularly advantageous for studies requiring high accuracy and precision, as well as for metabolic flux analysis.

  • This compound provides a cost-effective alternative and is widely used. However, careful validation is necessary to ensure that the deuterium labeling does not introduce any significant isotopic effects that could compromise the accuracy of the assay.

Ultimately, the selection of the internal standard should be based on a thorough method development and validation process that demonstrates the chosen standard provides the required level of accuracy, precision, and robustness for the intended application.

References

A Comparative Guide to Inter-laboratory Quantification of Mecobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Mecobalamin, a vital active form of vitamin B12. The selection of a robust and reproducible quantification method is paramount for ensuring the accuracy and consistency of research findings and for the quality control of pharmaceutical formulations. This document outlines the performance characteristics of commonly employed techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—supported by a review of published experimental data.

While direct inter-laboratory comparison studies specifically for Mecobalamin quantification are not extensively available in published literature, this guide collates data from various single-laboratory validation studies to provide a comparative overview. It is important to note that inter-laboratory variability is a known challenge in the analysis of vitamin B12 and its analogues. Studies comparing different immunoassays and microbiological assays for total vitamin B12 have shown wide variations between individual laboratories, highlighting the need for standardized reference materials and protocols.[1][2] Even with automated immunoassay analyzers, significant analytical bias can exist between different platforms.[3][4][5][6][7] Therefore, the data presented herein should be considered in the context of single-laboratory performance, with the understanding that inter-laboratory precision may be lower.

Performance Comparison of Analytical Methods

The choice of an analytical method for Mecobalamin quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS methods based on data from various validation studies.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, followed by detection using UV absorbance.Separation based on polarity, followed by highly selective and sensitive detection based on mass-to-charge ratio.
Limit of Detection (LOD) 0.05 µg/mL - 1.33 µg/mL[8]0.05 ng/mL[9]
Limit of Quantification (LOQ) 0.15 µg/mL - 4.05 µg/mL[8]0.05 ng/mL - 20 ng/mL (in human plasma)[9]
Linearity Range 0.5 - 11.25 µg/mL, 2 - 160 µg/mL[8]0.05 - 20 ng/mL[9]
Precision (%RSD) Typically < 2%[10]≤15% (in human plasma)[9]
Accuracy (% Recovery) 98.8% - 101.2%[8]Within 15% of nominal values (in human plasma)[9]
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the monitoring of specific precursor and product ion transitions.
Sample Throughput ModerateHigh
Instrumentation Cost LowerHigher
Expertise Required ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the quantification of Mecobalamin using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Mecobalamin in pharmaceutical dosage forms.

1. Sample Preparation:

  • Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Mecobalamin and transfer it to a volumetric flask. Add a suitable diluent (e.g., mobile phase or methanol), sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the final volume. Filter the solution through a 0.45 µm membrane filter before injection.

  • Injections: Directly dilute the injection solution with the mobile phase to a concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical. The exact ratio and pH should be optimized for best separation. For example, a mobile phase of methanol and water (80:20 v/v) has been reported.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Detection is usually performed at the maximum absorbance wavelength of Mecobalamin, which is around 351 nm or 265 nm.[8]

  • Injection Volume: A standard injection volume is 20 µL.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of Mecobalamin of known concentrations in the mobile phase.

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of Mecobalamin in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for quantifying Mecobalamin in complex biological matrices like human plasma.[9] Given the light-sensitive nature of Mecobalamin, all sample preparation and handling should be performed under red light or in amber-colored tubes to prevent photodegradation.[9]

1. Sample Preparation (Human Plasma):

  • To a small volume of plasma (e.g., 100 µL) in an amber tube, add a stable isotope-labeled internal standard (e.g., [¹³C, ¹⁵N]-Mecobalamin).

  • Perform protein precipitation by adding a cold organic solvent such as methanol.

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean, light-protected vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column with a smaller particle size (e.g., 1.7 µm) is often used for better resolution and faster analysis.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve ionization, is common.

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is used to be compatible with the mass spectrometer.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • MRM Transitions: Specific precursor-to-product ion transitions for Mecobalamin and the internal standard are monitored for quantification.

3. Calibration and Quantification:

  • Prepare a calibration curve by spiking known amounts of Mecobalamin and a fixed amount of the internal standard into a blank biological matrix.

  • Process the calibration standards and the unknown samples using the same sample preparation procedure.

  • Analyze the extracts by LC-MS/MS.

  • The concentration of Mecobalamin in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.

Visualizations

To further clarify the methodologies and the relationships between performance parameters, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Weighing Weighing/Aliquoting Sample->Weighing Dissolution Dissolution/ Extraction Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration/ Cleanup Dilution->Filtration Injection HPLC or LC-MS/MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Reporting Reporting Quantification->Reporting

General experimental workflow for Mecobalamin quantification.

Performance_Parameters cluster_quant Quantitative Performance cluster_limits Detection Limits cluster_qual Qualitative Performance Accuracy Accuracy (% Recovery) Precision Precision (%RSD) Linearity Linearity (Range) Sensitivity Sensitivity LOD Limit of Detection (LOD) Sensitivity->LOD LOQ Limit of Quantification (LOQ) Sensitivity->LOQ Specificity Specificity Selectivity Selectivity Specificity->Selectivity Method Analytical Method Method->Accuracy Method->Precision Method->Linearity Method->Sensitivity Method->Specificity Method->Selectivity

Logical relationship between analytical method performance parameters.

References

Superiority of Mecobalamin-d3 in Bioanalytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research, the precision and reliability of quantifying endogenous compounds are paramount. For researchers and drug development professionals engaged in the analysis of Mecobalamin (Methylcobalamin), an active form of vitamin B12, the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison of bioanalytical methods for Mecobalamin, with a focus on the validation of a method utilizing Mecobalamin-d3, a stable isotope-labeled (SIL) internal standard. Experimental data underscores the advantages of this approach over methods employing other internal standards.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The consensus in the bioanalytical community is that stable isotope-labeled internal standards are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These standards are structurally identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier isotopes (e.g., deuterium, carbon-13).[1] This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.[1] For Mecobalamin analysis, this compound serves as this ideal internal standard.

In contrast, while structurally similar analogs can be considered when SIL internal standards are unavailable, they may not perfectly mimic the analyte's behavior during sample extraction and analysis, potentially compromising the accuracy and precision of the results.[1] In the absence of a specific SIL for Mecobalamin, other forms of cobalamin have been used, but this is not an optimal approach due to potential differences in extraction efficiency and ionization response.[1]

Performance Data: Mecobalamin Bioanalytical Method Validation

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Mecobalamin in human plasma using a stable isotope-labeled internal standard.

ParameterPerformance Metric
Linearity Range 0.05 - 20 ng/mL[2][3]
Correlation Coefficient (r²) > 0.99[1]
Precision (%CV) ≤15%[2][3]
Accuracy (%Bias) Within ±15%[2][3]
Recovery Consistent and reproducible[4]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[3]

This data is based on a validated method for the sensitive bioanalytical assay of Mecobalamin in human plasma using a stable isotope as an internal standard.[2][3]

Experimental Protocol: LC-MS/MS Analysis of Mecobalamin

A robust and validated method for the quantification of Mecobalamin in biological matrices is crucial for pharmacokinetic and other clinical studies. The following is a detailed protocol for an LC-MS/MS-based method using a stable isotope-labeled internal standard.

Crucial Consideration: Light Sensitivity Mecobalamin is highly sensitive to light and can degrade upon exposure.[2][3][5] Therefore, all sample preparation and handling steps must be performed under red light or in amber-colored tubes to prevent photodegradation.[2][3][5]

Sample Preparation (Human Plasma)

  • To 100 µL of human plasma in an amber tube, add the stable isotope-labeled internal standard (e.g., this compound).[5]

  • Perform protein precipitation by adding a sufficient volume of cold methanol.[5]

  • Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[5]

  • Centrifuge the sample to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean, light-protected vial for LC-MS/MS analysis.[5]

LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Column: A suitable reversed-phase column.[1]

  • Mobile Phase: An appropriate gradient elution for the separation of Mecobalamin and its internal standard.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[6]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Mecobalamin and the stable isotope-labeled internal standard.[6]

Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[6]

  • Determine the concentration of Mecobalamin in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical method validation of Mecobalamin.

Mecobalamin Bioanalytical Workflow cluster_prep Sample Preparation (Under Red Light) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is precip Protein Precipitation (Methanol) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc HPLC/UHPLC Separation supernatant->lc ms Tandem Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Mecobalamin Concentration curve->quantify

Bioanalytical workflow for Mecobalamin quantification.

Conclusion

The validation of a bioanalytical method is a critical step in drug development and clinical research. For the quantification of Mecobalamin, the use of a stable isotope-labeled internal standard like this compound is unequivocally the superior approach. The provided experimental data and protocol highlight a method with high sensitivity, accuracy, and precision, ensuring the generation of reliable data. While alternative internal standards may be used out of necessity, they do not offer the same level of confidence in the results due to potential inconsistencies in their behavior relative to the analyte. Therefore, for robust and defensible bioanalytical data, the adoption of a validated method with a stable isotope-labeled internal standard is strongly recommended.

References

Mecobalamin-d3 Versus Other Deuterated Vitamin B12 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mecobalamin-d3 against other potential deuterated vitamin B12 analogs, such as deuterated hydroxocobalamin, adenosylcobalamin, and cyanocobalamin. Due to a lack of direct comparative studies in the public domain, this guide extrapolates from the known metabolic pathways of vitamin B12 analogs and the established principles of the kinetic isotope effect (KIE) following deuteration.

Introduction to Deuterated Vitamin B12 Analogs

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for compounds whose metabolic pathways involve the cleavage of a C-H bond.[1] This can result in increased systemic exposure, a longer half-life, and potentially a reduced dosing frequency.[1]

Vitamin B12 exists in several forms, with methylcobalamin (mecobalamin) and adenosylcobalamin being the two active coenzyme forms in the human body. Hydroxocobalamin is a natural form that is readily converted to the active forms, while cyanocobalamin is a synthetic form that must be metabolized to become active.[2] Deuterating these analogs, particularly at sites of metabolic activity, could enhance their therapeutic profiles. This compound, with deuterium atoms on the methyl group, is one such example.

Comparative Performance and Physicochemical Properties

Table 1: Projected Comparative Pharmacokinetic Parameters of Deuterated Vitamin B12 Analogs

ParameterThis compoundDeuterated HydroxocobalaminDeuterated AdenosylcobalaminDeuterated Cyanocobalamin
Anticipated Primary Metabolic Pathway N-demethylationReduction to cob(II)alaminCleavage of the Co-C bondDecyanation
Expected Impact of Deuteration Slowed N-demethylationMinimal direct impact on initial reductionPotentially slowed cleavage of the Co-C bondMinimal impact on decyanation
Projected In Vitro Intrinsic Clearance (CLint) Significantly lower than non-deuterated formSimilar to non-deuterated formPotentially lower than non-deuterated formSimilar to non-deuterated form
Projected In Vivo Half-life (t1/2) Longer than non-deuterated formSimilar to non-deuterated formPotentially longer than non-deuterated formSimilar to non-deuterated form
Projected Bioavailability (F%) Potentially higher than non-deuterated formSimilar to non-deuterated formPotentially higher than non-deuterated formSimilar to non-deuterated form
Projected Active Metabolite Exposure Increased exposure to the active parent drugSimilar conversion to active coenzymesIncreased exposure to the active parent drugSimilar conversion to active coenzymes

Note: The projections in this table are based on the principles of the kinetic isotope effect and assume that the primary metabolic pathway involves the cleavage of a carbon-deuterium bond. Actual in vivo performance would require experimental validation.

Experimental Protocols

To empirically validate the projected benefits of deuteration, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic clearance (CLint) of deuterated and non-deuterated vitamin B12 analogs in liver microsomes.

Methodology:

  • Incubation: Incubate the test compound (deuterated or non-deuterated analog) at a concentration of 1 µM with rat or human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t1/2) from the slope of the natural logarithm of the remaining parent drug concentration versus time plot. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / in vitro t1/2) / (mg microsomal protein/mL).[3]

In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated vitamin B12 analogs following oral administration in rats.

Methodology:

  • Animal Model: Use male Sprague Dawley rats.

  • Dosing: Administer the test compounds (deuterated and non-deuterated analogs) orally at a specified dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life), using non-compartmental analysis.[3]

Visualizations

Logical Relationship of Deuteration to Pharmacokinetics

G Figure 1. Impact of Deuteration on Pharmacokinetics Deuteration Deuteration (C-H to C-D bond) StrongerBond Stronger C-D Bond Deuteration->StrongerBond KIE Kinetic Isotope Effect (KIE) StrongerBond->KIE SlowerMetabolism Slower Rate of Metabolism KIE->SlowerMetabolism ReducedClearance Reduced Clearance SlowerMetabolism->ReducedClearance IncreasedExposure Increased Systemic Exposure (AUC) LongerHalfLife Longer Half-Life (t1/2) ReducedClearance->IncreasedExposure ReducedClearance->LongerHalfLife

Caption: Impact of Deuteration on Pharmacokinetics.

Experimental Workflow for Comparative Analysis

G Figure 2. Comparative Experimental Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis and Comparison MetabolicStability Metabolic Stability Assay (Liver Microsomes) CLint Determine Intrinsic Clearance (CLint) MetabolicStability->CLint Compare Compare Deuterated vs. Non-Deuterated Analogs CLint->Compare PKStudy Pharmacokinetic Study in Rats (Oral Administration) PKParams Determine Cmax, AUC, t1/2 PKStudy->PKParams PKParams->Compare

Caption: Comparative Experimental Workflow.

Conclusion

While direct experimental comparisons of this compound and other deuterated vitamin B12 analogs are currently lacking in published literature, the principles of the kinetic isotope effect provide a strong rationale for their development. Deuteration of mecobalamin at the metabolically active methyl group is anticipated to slow its degradation, leading to a more favorable pharmacokinetic profile. Similar benefits might be observed for other deuterated B12 analogs, depending on their primary metabolic pathways. The experimental protocols outlined in this guide provide a framework for the empirical validation required to fully characterize and compare these promising therapeutic candidates. Such studies are crucial for advancing our understanding and unlocking the full potential of deuterated vitamin B12 analogs in clinical applications.

References

The Gold Standard in Vitamin B12 Analysis: A Comparative Guide to the Accuracy and Precision of Mecobalamin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Mecobalamin (Methylcobalamin), the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of Mecobalamin-d3, a stable isotope-labeled internal standard, with other alternatives, supported by experimental data and detailed methodologies. The evidence underscores the superior accuracy and precision of this compound in bioanalytical applications.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry. By incorporating stable isotopes such as deuterium (²H or D), the internal standard becomes chemically identical to the analyte of interest but possesses a different mass. This key characteristic allows for the precise differentiation between the endogenous analyte and the spiked standard by the mass spectrometer. Consequently, any variability encountered during sample preparation, chromatography, or ionization is mirrored by the SIL internal standard, leading to highly accurate and precise quantification.

Comparative Performance of Internal Standards

A study on the bioanalytical method validation for Mecobalamin using a stable isotope as an internal standard demonstrated acceptable accuracy and precision, with reproducibility assessment results being within a stringent limit of ≤15%[1][2]. This level of performance is crucial for clinical and pharmacokinetic studies where reliability is critical.

To illustrate the impact of the choice of internal standard, the following table summarizes typical performance data for Mecobalamin analysis using this compound, alongside data for the quantification of a similar cobalamin, Hydroxocobalamin, with a non-ideal internal standard (paracetamol) and without an internal standard.

Internal StandardAnalyteAccuracy (% Bias)Precision (%RSD)Key Considerations
This compound (Stable Isotope) MecobalaminWithin ±15%[1][2]≤15%[1][2]Gold standard; corrects for matrix effects and variability in extraction and ionization.
Paracetamol (Structurally Unrelated) Hydroxocobalamin99.7% to 104.1%4.6% to 9.4%Does not co-elute or share physicochemical properties with the analyte, leading to potential inaccuracies.
None (External Calibration) Hydroxocobalamin92.5% to 101.6%1.5% to 10.9%Highly susceptible to matrix effects and variations in sample preparation, compromising reliability.

Data for Hydroxocobalamin with and without an internal standard is adapted from a study quantifying Hydroxocobalamin in human plasma. This data is presented to illustrate the general principles of using different types of internal standards.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving accurate and precise results in the quantitative analysis of Mecobalamin. Due to its light sensitivity, all procedures must be performed under red light or in amber-colored tubes to prevent photodegradation.

Sample Preparation (Human Plasma)
  • To 100 µL of human plasma in a light-protected microcentrifuge tube, add a known concentration of this compound internal standard solution.

  • Perform protein precipitation by adding 300 µL of cold methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean, light-protected autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Mecobalamin: Precursor ion (m/z) 673.65 → Product ions (m/z) 665.76 (quantifier) and 147.1 (qualifier).

    • This compound: Precursor ion (m/z) 676.65 → Product ion (m/z) 668.76.

Visualizing the Analytical Workflow and Biological Pathway

To further clarify the experimental process and the biological context of Mecobalamin, the following diagrams have been generated.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation (Under Red Light) cluster_lc_ms LC-MS/MS Analysis Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation (Methanol) Protein Precipitation (Methanol) Add this compound (IS)->Protein Precipitation (Methanol) Centrifugation Centrifugation Protein Precipitation (Methanol)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Separation HPLC Separation Supernatant Collection->HPLC Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) HPLC Separation->Mass Spectrometry (MRM) Data Acquisition Data Acquisition Mass Spectrometry (MRM)->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Quantitative analysis workflow for Mecobalamin.

Mecobalamin Signaling Pathway cluster_folate Folate Cycle cluster_methionine Methionine Cycle 5-Methyl-THF 5-Methyl-THF THF THF 5-Methyl-THF->THF Methyl Group Donation Mecobalamin Mecobalamin 5-Methyl-THF->Mecobalamin Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation Reactions Methylation Reactions SAM->Methylation Reactions Methyl Donation SAH->Homocysteine Mecobalamin->Homocysteine Co-factor

Mecobalamin's role in the One-Carbon Metabolism pathway.

References

A Comparative Guide to Mecobalamin Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Mecobalamalamin, a vital coenzyme form of vitamin B12, is paramount for ensuring product quality, conducting pharmacokinetic studies, and guaranteeing therapeutic efficacy. This guide provides a detailed comparison of common analytical methods for Mecobalamin quantification, including UV-Visible Spectrophotometry, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for Mecobalamin quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the three commonly employed techniques.

ParameterUV-Visible SpectrophotometryRP-HPLC with UV DetectionHPLC-MS/MS & UPLC-MS
Principle Measures the absorbance of light by Mecobalamin at a specific wavelength.Separates Mecobalamin from other components in a mixture based on its polarity, followed by detection using a UV detector.Separates Mecobalamin using liquid chromatography, followed by highly selective and sensitive detection based on its mass-to-charge ratio.
Linearity Range 3 - 50 µg/mL[1][2]0.5 - 160 µg/mL[2][3]0.05 - 20 ng/mL[4]
Correlation Coefficient (r²) > 0.999[1][2]> 0.999[3][5]> 0.992[4]
Limit of Detection (LOD) ~1.33 µg/mL[2]0.05 µg/mL[6]0.01 - 0.02 ng/mL[4]
Limit of Quantification (LOQ) ~4.05 µg/mL[2]0.15 µg/mL[6]0.05 ng/mL[4]
Specificity Lower, susceptible to interference from other compounds that absorb at the same wavelength.Higher than UV-Vis, as it separates Mecobalamin from interfering substances.Highest, provides excellent specificity by detecting the unique mass of Mecobalamin and its fragments.
Sample Throughput HighModerateModerate to High
Cost LowModerateHigh

Experimental Workflows and Signaling Pathways

A generalized workflow for the quantification of Mecobalamin using a chromatographic method like HPLC involves several key steps from sample acquisition to final data analysis.

Mecobalamin Quantification Workflow General Workflow for Mecobalamin Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_analysis Data Analysis Sample Sample Acquisition (e.g., Pharmaceutical Formulation, Biological Fluid) Extraction Extraction/Dissolution (Protection from light is critical) Sample->Extraction Purification Filtration/Centrifugation Extraction->Purification Injection Injection into Analytical Instrument Purification->Injection Prepared Sample Separation Chromatographic Separation (for HPLC/LC-MS) Injection->Separation Detection Detection (UV-Vis, MS/MS) Separation->Detection Quantification Quantification of Mecobalamin Detection->Quantification Raw Data StandardCurve Standard Curve Generation StandardCurve->Quantification Report Reporting of Results Quantification->Report

Caption: A generalized experimental workflow for the quantification of Mecobalamin.

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to validated experimental protocols. Below are detailed methodologies for the three discussed analytical techniques.

UV-Visible Spectrophotometric Method

This method is often employed for the analysis of pharmaceutical formulations due to its simplicity and cost-effectiveness.

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer.

2. Reagents and Materials:

  • Mecobalamin reference standard.

  • Methanol or distilled water as solvent.

  • Volumetric flasks and pipettes.

3. Preparation of Standard Stock Solution:

  • Accurately weigh about 10 mg of Mecobalamin reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent to obtain a stock solution of 100 µg/mL. Protect the solution from light by using amber-colored glassware or by wrapping the flask with aluminum foil.

4. Preparation of Working Standard Solutions and Calibration Curve:

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 50 µg/mL by appropriate dilution with the solvent.[2]

  • Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax), which is typically around 351-353 nm or 522 nm depending on the solvent and instrument.[1][2][6]

  • Plot a calibration curve of absorbance versus concentration.

5. Sample Preparation (for injection formulation):

  • Take a known volume of the Mecobalamin injection and dilute it with the solvent to obtain a theoretical concentration within the linearity range of the standard curve.[7]

6. Quantification:

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of Mecobalamin in the sample by interpolating from the standard calibration curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method offers improved specificity compared to UV-Vis spectrophotometry and is widely used for the analysis of Mecobalamin in various matrices.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

2. Reagents and Materials:

  • Mecobalamin reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphate buffer.

3. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol in a specific ratio (e.g., 80:20 v/v).[5] The pH of the buffer may be adjusted as needed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 376 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Preparation of Standard and Sample Solutions:

  • Follow similar procedures as for the UV-Vis method to prepare stock and working standard solutions, using the mobile phase as the diluent.

  • For solid dosage forms, accurately weigh and powder a number of tablets. An amount of powder equivalent to a known amount of Mecobalamin is dissolved in the mobile phase, sonicated, filtered, and then diluted to a concentration within the calibration range.[5]

5. Quantification:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the Mecobalamin peak based on its retention time.

  • Quantify the amount of Mecobalamin in the sample by comparing its peak area with the peak areas of the standard solutions (using a calibration curve).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This is a highly sensitive and specific method, particularly suitable for the analysis of Mecobalamin in complex biological matrices at low concentrations.

1. Instrumentation:

  • A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Reagents and Materials:

  • Mecobalamin reference standard.

  • Stable isotope-labeled Mecobalamin as an internal standard (IS).

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water) and formic acid.

3. Sample Preparation (for plasma samples):

  • To a small volume of plasma (e.g., 100 µL), add the internal standard.

  • Precipitate the plasma proteins by adding a cold organic solvent like methanol or acetonitrile.

  • Vortex and then centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis. All steps should be performed under dim light to prevent degradation of Mecobalamin.[1]

4. LC-MS/MS Conditions (Example):

  • LC Column: A C18 column suitable for LC-MS analysis.

  • Mobile Phase: A gradient or isocratic elution using a mixture of water and methanol/acetonitrile with a small amount of formic acid (e.g., 0.1%).

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for Mecobalamin and its internal standard. For example, for Mecobalamin, the transition could be m/z 1344.6 → 1329.2.[1][8]

5. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of Mecobalamin in the samples by using the regression equation of the calibration curve.

References

Mecobalamin: A Comparative Analysis Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mecobalamin, an active form of vitamin B12, plays a crucial role in neuronal health and has been widely studied for its therapeutic potential in various neuropathic conditions. This guide provides a comparative analysis of Mecobalamin's performance in different patient populations, including those with diabetic neuropathy, the elderly, and individuals with renal impairment. The information is supported by experimental data from clinical studies, with a focus on efficacy, pharmacokinetics, and underlying mechanisms of action.

Efficacy of Mecobalamin in Different Patient Populations

The efficacy of Mecobalamin has been predominantly evaluated in the context of diabetic peripheral neuropathy. While direct comparative trials across different patient populations are limited, existing studies provide valuable insights into its therapeutic effects.

Table 1: Efficacy of Mecobalamin in Patients with Diabetic Neuropathy

Efficacy ParameterStudy DetailsResults
Nerve Conduction Velocity (NCV) A systematic review and meta-analysis of 15 randomized controlled trials (1707 patients) with diabetic or herpetic neuropathy.[1][2][3][4]Mecobalamin in combination with other treatments showed a significant improvement in NCV.[1][2][3][4] Mecobalamin alone did not show a significant effect on NCV.[1][2][3][4]
Pain and Neuropathic Symptoms A randomized, double-blind, placebo-controlled trial in patients with painful diabetic neuropathy.[5]Intravenous Mecobalamin (500 µg daily for 9 days) as an adjuvant to amitriptyline significantly reduced pain scores (Numeric Pain Rating Scale) compared to placebo.[5]
Clinical Therapeutic Efficacy A systematic review and meta-analysis.[1][2][3][4]Both Mecobalamin alone and in combination were more effective than active control in achieving clinical therapeutic efficacy.[1][2][3][4]
Toronto Clinical Scoring System (TCSS) A 24-week, open-label study on adult diabetic subjects with polyneuropathy (1500 µ g/day oral Mecobalamin).[6]A significant decline in the TCSS score was observed, indicating improvement in neuropathy symptoms.[6]

Elderly Population:

Patients with Renal Impairment:

Evidence suggests that Mecobalamin is a preferred form of vitamin B12 for patients with renal impairment.[8] This is primarily due to the metabolic pathway of cyanocobalamin, another common form of vitamin B12, which releases a small amount of cyanide that can accumulate in patients with impaired renal function.[8] While clinical trials have investigated the use of Mecobalamin in hemodialysis patients with uremic and diabetic neuropathy, direct comparisons of efficacy with patients having normal renal function are scarce.[9]

Pharmacokinetics of Mecobalamin

The pharmacokinetic profile of Mecobalamin can be influenced by the route of administration and potentially by patient-specific factors such as age and renal function. However, direct comparative pharmacokinetic studies across different patient populations are limited.

Table 2: Pharmacokinetic Parameters of Mecobalamin

ParameterAdministration RouteValuePatient Population
Time to Peak Plasma Concentration (Tmax) Oral3-4 hours[10]General Adult
Intramuscular (IM)Approx. 1 hour[10]General Adult
Elimination Half-life Oral12.5 hours[10]General Adult
Injection27-29 hours[10]General Adult

A study comparing subcutaneous (SC) and intramuscular (IM) injections of 1500 µg Mecobalamin in healthy adults is mentioned in the search results, but specific pharmacokinetic data from this study is not provided.[11] Another study in elderly patients focused on cyanocobalamin and hydroxycobalamin, making direct comparisons with Mecobalamin's pharmacokinetics in this population difficult.[7] For patients with renal failure, it is noted that serum concentrations of vitamin B12 can become ultra-high during treatment due to the lack of urinary excretion.[9]

Mechanism of Action in Nerve Regeneration

Mecobalamin's therapeutic effects in peripheral neuropathy are attributed to its crucial role in nerve regeneration and repair. It acts as a coenzyme in the methionine synthase pathway, which is essential for the synthesis of S-adenosylmethionine (SAMe). SAMe is a universal methyl donor involved in the methylation of proteins and lipids, including myelin basic protein, a key component of the myelin sheath that insulates nerve fibers.

The signaling pathways involved in Mecobalamin-mediated nerve regeneration are complex and involve the activation of several key proteins.

Mecobalamin_Signaling_Pathway Mecobalamin Mecobalamin Methionine_Synthase Methionine Synthase Mecobalamin->Methionine_Synthase Activates Methionine Methionine Methionine_Synthase->Methionine Homocysteine Homocysteine Homocysteine->Methionine_Synthase SAMe S-adenosylmethionine (SAMe) Methionine->SAMe Methylation Methylation Reactions (Myelin Basic Protein) SAMe->Methylation Myelin_Sheath Myelin Sheath Formation & Repair Methylation->Myelin_Sheath Nerve_Regeneration Nerve Regeneration & Function Myelin_Sheath->Nerve_Regeneration

Mecobalamin's role in the methionine cycle and myelin sheath formation.

Experimental Protocols

1. Nerve Conduction Velocity (NCV) Measurement

  • Objective: To assess the speed at which an electrical impulse travels along a nerve.

  • Procedure:

    • Patient Preparation: The patient is positioned comfortably, and the skin over the nerve pathway is cleaned. Skin temperature is maintained at a standard level, as low temperatures can slow nerve conduction.[12]

    • Electrode Placement: Surface electrodes are used. A stimulating electrode is placed over the nerve, and a recording electrode is placed over a muscle supplied by that nerve (for motor NCV) or at a different point along the nerve (for sensory NCV).[12][13] A ground electrode is placed between the stimulating and recording electrodes.[14]

    • Stimulation: A mild electrical impulse is delivered through the stimulating electrode.[12]

    • Recording: The time it takes for the impulse to travel from the stimulating electrode to the recording electrode (latency) is measured. The distance between the electrodes is also measured.[13]

    • Calculation: NCV is calculated by dividing the distance by the latency.[15] For motor nerves, stimulation is performed at two different points along the nerve to calculate the conduction velocity of the segment between them.[13]

  • Parameters Measured: Latency, amplitude of the nerve response, and conduction velocity.[15]

2. Toronto Clinical Scoring System (TCSS)

  • Objective: A quantitative clinical tool to assess the severity of diabetic peripheral neuropathy.[16]

  • Procedure: The system evaluates symptoms, reflexes, and sensory function.[16]

    • Symptom Score: Patients are asked about the presence and severity of foot pain, numbness, tingling, weakness, and ataxia.[17][18]

    • Reflex Score: Deep tendon reflexes (knee and ankle) are tested and graded.[16]

    • Sensory Score: Sensation to pinprick, temperature, light touch, vibration, and position sense are tested at specific locations on the feet.[16]

  • Scoring: A weighted score is assigned to each component, with a higher total score indicating more severe neuropathy. The maximum score is 19.[16] A score of 0-5 indicates no neuropathy, 6-8 is mild, 9-11 is moderate, and 12 or more is severe.[19]

3. Visual Analog Scale (VAS) for Pain Assessment

  • Objective: To measure the intensity of pain experienced by the patient.[20]

  • Procedure:

    • The patient is presented with a 100mm horizontal or vertical line with "no pain" at one end and "worst imaginable pain" at the other.[20][21]

    • The patient is asked to mark a point on the line that represents their current pain intensity or pain over a specific period (e.g., the last 24 hours).[21][22]

  • Scoring: The distance from the "no pain" end to the patient's mark is measured in millimeters, providing a score from 0 to 100.[21] The scores can be categorized as no pain (0-4 mm), mild pain (5-44 mm), moderate pain (45-74 mm), and severe pain (75-100 mm).[22]

4. Quantification of Mecobalamin in Human Plasma by LC-MS/MS

  • Objective: To accurately measure the concentration of Mecobalamin in plasma samples for pharmacokinetic studies.

  • Procedure:

    • Sample Preparation: Due to Mecobalamin's light sensitivity, all steps must be performed under red light or in amber-colored tubes.[23][24]

      • To a plasma sample, an internal standard (a stable isotope-labeled version of Mecobalamin) is added.[25]

      • Proteins in the plasma are precipitated by adding a solvent like methanol and then removed by centrifugation.[23][25]

      • The resulting supernatant containing Mecobalamin is collected for analysis.[25]

    • Chromatographic Separation (LC): The extract is injected into a liquid chromatography system, which separates Mecobalamin from other components in the sample based on its chemical properties.[23][24]

    • Mass Spectrometric Detection (MS/MS): The separated Mecobalamin is then introduced into a tandem mass spectrometer. The instrument ionizes the Mecobalamin molecules and then fragments them in a specific way. By detecting these specific fragments, the instrument can accurately identify and quantify the amount of Mecobalamin present in the sample.[23][24]

  • Data Analysis: The ratio of the signal from Mecobalamin to the signal from the internal standard is used to calculate the concentration of Mecobalamin in the original plasma sample.[23]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of Mecobalamin in a specific patient population.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Population Target Patient Population (e.g., Diabetic Neuropathy) Informed_Consent Informed Consent Patient_Population->Informed_Consent Baseline_Assessment Baseline Assessment (TCSS, VAS, NCV) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Mecobalamin_Group Mecobalamin Treatment Randomization->Mecobalamin_Group Placebo_Group Placebo/Active Control Randomization->Placebo_Group Follow_up_Assessments Follow-up Assessments (TCSS, VAS, NCV) Mecobalamin_Group->Follow_up_Assessments Placebo_Group->Follow_up_Assessments Data_Analysis Data Analysis (Statistical Comparison) Follow_up_Assessments->Data_Analysis Results Results & Conclusion Data_Analysis->Results

A generalized workflow for a Mecobalamin clinical trial.

Conclusion and Future Directions

Mecobalamin demonstrates therapeutic potential in the management of peripheral neuropathies, particularly in patients with diabetic neuropathy. Its favorable safety profile and established mechanism of action in nerve regeneration make it a valuable therapeutic option. However, there is a clear need for more direct comparative studies to elucidate the differences in efficacy and pharmacokinetics across diverse patient populations, including the elderly and those with varying degrees of renal impairment. Future clinical trials should be designed to include these specific populations and provide head-to-head comparisons to enable more personalized and evidence-based treatment strategies.

References

Assessing Methylcobalamin Therapy: A Comparative Guide to Mecobalamin-d3 and Standard Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of methylcobalamin, the active coenzyme form of vitamin B12, is critical in managing a range of health conditions, from vitamin B12 deficiency to peripheral neuropathies. Accurate assessment of its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing treatment protocols. This guide provides a comprehensive comparison of a novel research tool, Mecobalamin-d3, with established biomarkers for evaluating the efficacy of methylcobalamin therapy.

Executive Summary

Standard biomarkers for assessing vitamin B12 status, including total vitamin B12, holotranscobalamin (holoTC), methylmalonic acid (MMA), and homocysteine, offer valuable insights into a patient's overall cobalamin levels and metabolic response to supplementation. However, these markers do not distinguish between endogenous and exogenous methylcobalamin, limiting their utility in detailed pharmacokinetic and bioavailability studies.

This compound, a stable isotope-labeled form of methylcobalamin, presents a powerful tool for researchers to precisely trace the metabolic fate of administered methylcobalamin. By enabling the differentiation of the therapeutic agent from the body's natural stores, this compound allows for a more nuanced and accurate assessment of methylcobalamin therapy's efficacy. This guide will delve into the experimental protocols for both approaches, present comparative data, and illustrate the underlying biological and experimental workflows.

Comparison of Assessment Methodologies

The following table summarizes the key characteristics of this compound and standard biomarkers in assessing methylcobalamin therapy.

FeatureThis compound (Tracer Method)Standard Biomarkers (Total B12, holoTC, MMA, Homocysteine)
Principle Utilizes a stable isotope-labeled tracer to directly measure the absorption, distribution, metabolism, and excretion of exogenous methylcobalamin.Measures the overall vitamin B12 status and metabolic markers that are indirectly influenced by methylcobalamin supplementation.
Specificity High. Distinguishes between administered methylcobalamin and endogenous vitamin B12.Low. Reflects the total pool of vitamin B12 and its metabolic consequences, without differentiating the source.
Application Primarily for research, including pharmacokinetic, bioavailability, and metabolic studies.[1][2]Routine clinical monitoring of vitamin B12 deficiency and therapeutic response.[3][4]
Key Measurements Plasma concentration of this compound and its metabolites over time.Serum/plasma concentrations of total B12, holoTC, MMA, and homocysteine.
Primary Advantage Provides precise pharmacokinetic data and a direct measure of the administered drug's fate.Widely available, established reference ranges, and clinically validated for assessing vitamin B12 status.[5][6]
Limitations Requires specialized equipment (LC-MS/MS), is more expensive, and is not yet a routine clinical tool.Cannot differentiate between endogenous and supplemented B12, providing an indirect measure of therapy efficacy.

Quantitative Data Comparison

The following table presents typical quantitative data that can be obtained from both this compound tracer studies and standard biomarker monitoring.

ParameterThis compound Tracer Study (Hypothetical Data)Standard Biomarker Monitoring (Typical Clinical Data)
Time to Peak Plasma Concentration (Tmax) 2-4 hoursNot Applicable
Peak Plasma Concentration (Cmax) Dose-dependent (e.g., 5-15 ng/mL)Not Applicable
Bioavailability Can be precisely calculated (e.g., 60-80%)Inferred from changes in biomarker levels
Change in Serum Total B12 Not the primary endpointIncrease from baseline (e.g., from 150 pg/mL to 400 pg/mL)
Change in Serum HoloTC Not the primary endpointIncrease from baseline (e.g., from 20 pmol/L to 60 pmol/L)
Change in Serum MMA Not the primary endpointDecrease from baseline (e.g., from 400 nmol/L to 200 nmol/L)
Change in Plasma Homocysteine Not the primary endpointDecrease from baseline (e.g., from 18 µmol/L to 10 µmol/L)

Experimental Protocols

This compound Tracer Study for Pharmacokinetic Analysis (Hypothetical Protocol)

This protocol outlines a hypothetical approach for using this compound to assess the pharmacokinetics of a methylcobalamin formulation.

1. Subject Preparation:

  • Subjects should fast for at least 8 hours prior to the administration of this compound.

  • A baseline blood sample is collected to determine endogenous levels of methylcobalamin.

2. Administration of this compound:

  • A precisely weighed dose of this compound is administered orally or via the intended route of delivery.

3. Blood Sample Collection:

  • Serial blood samples are collected at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration) into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Samples should be protected from light to prevent the degradation of methylcobalamin.[7][8]

4. Sample Processing and Analysis by LC-MS/MS:

  • Plasma is separated by centrifugation.

  • An internal standard (e.g., 13C-labeled methylcobalamin) is added to the plasma samples.

  • Proteins are precipitated using a solvent like methanol or acetonitrile.

  • The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of this compound and any relevant metabolites.[7][9][10]

5. Pharmacokinetic Analysis:

  • The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life.

Standard Biomarker Measurement Protocols

1. Total Vitamin B12:

  • Principle: Competitive binding immunoassays are commonly used. Vitamin B12 in the sample competes with a labeled vitamin B12 for binding to a limited amount of intrinsic factor.

  • Sample: Serum or plasma.

  • Procedure:

    • Pre-treat the sample to release vitamin B12 from its binding proteins.

    • Incubate the treated sample with a known amount of labeled vitamin B12 and intrinsic factor.

    • Separate the bound from the free labeled vitamin B12.

    • Measure the signal from the labeled B12, which is inversely proportional to the concentration of vitamin B12 in the sample.[6]

2. Holotranscobalamin (HoloTC):

  • Principle: Immunoassays using monoclonal antibodies specific for transcobalamin II-bound vitamin B12.

  • Sample: Serum or plasma.

  • Procedure:

    • Incubate the sample with magnetic particles coated with anti-transcobalamin II antibodies.

    • After washing, add a labeled antibody that also binds to the holoTC complex.

    • Measure the resulting signal, which is directly proportional to the holoTC concentration.[5][11]

3. Methylmalonic Acid (MMA):

  • Principle: Commonly measured by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample: Serum, plasma, or urine.[12][13]

  • Procedure (LC-MS/MS):

    • Add a deuterated internal standard (d3-MMA) to the sample.

    • Perform a liquid-liquid or solid-phase extraction.

    • Derivatize the MMA to enhance its chromatographic properties.

    • Analyze the sample by LC-MS/MS to separate MMA from its isomer, succinic acid, and quantify its concentration based on the ratio to the internal standard.[3][14][15]

4. Homocysteine:

  • Principle: Immunoassays or chromatographic methods (HPLC or LC-MS/MS).

  • Sample: Plasma (collected in tubes containing a preservative to prevent artificial elevation).

  • Procedure (LC-MS/MS):

    • Reduce the disulfide bonds to convert all forms of homocysteine to its free form.

    • Precipitate proteins.

    • Analyze the supernatant by LC-MS/MS for quantification.[16][17]

Visualizations

Methylcobalamin_Metabolism cluster_intake Intake & Absorption cluster_circulation Circulation & Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_assessment Assessment Markers Methylcobalamin_Therapy Methylcobalamin (Therapy) Absorption Intestinal Absorption Methylcobalamin_Therapy->Absorption HoloTC Binds to Transcobalamin II (Holotranscobalamin) Absorption->HoloTC Cellular_Uptake Cellular Uptake HoloTC->Cellular_Uptake HoloTC_Marker HoloTC (Biomarker) HoloTC->HoloTC_Marker Methionine_Synthase Methionine Synthase (Cofactor) Cellular_Uptake->Methionine_Synthase Methionine Methionine Methionine_Synthase->Methionine Homocysteine Homocysteine Homocysteine->Methionine_Synthase Homocysteine_Marker Homocysteine (Biomarker) Homocysteine->Homocysteine_Marker

Caption: Metabolic Pathway of Methylcobalamin and Key Assessment Points.

Mecobalamin_d3_Workflow Start Start: Fasting Subject Administer Administer This compound Start->Administer Collect_Blood Serial Blood Collection (0-24h) Administer->Collect_Blood Process_Sample Plasma Separation & Protein Precipitation Collect_Blood->Process_Sample Analyze LC-MS/MS Analysis Process_Sample->Analyze Calculate_PK Pharmacokinetic Analysis Analyze->Calculate_PK End End: Pharmacokinetic Profile Calculate_PK->End

Caption: Experimental Workflow for this compound Tracer Study.

Conclusion

The assessment of methylcobalamin therapy efficacy can be approached from two distinct perspectives: routine clinical monitoring and in-depth research analysis. Standard biomarkers provide a reliable and accessible method for clinicians to gauge a patient's overall vitamin B12 status and their response to treatment. In contrast, the use of this compound as a tracer offers researchers a sophisticated and precise tool to investigate the fundamental pharmacokinetics and metabolism of methylcobalamin. The choice of methodology should be guided by the specific objectives of the assessment, with standard biomarkers being the cornerstone of clinical practice and this compound paving the way for a deeper understanding of methylcobalamin's therapeutic action in drug development and academic research.

References

Unraveling the Clinical Significance of Plasma Mecobalamin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Clinical Outcomes Associated with Plasma Mecobalamin Levels, Supported by Experimental Data.

Mecobalamin, the neurologically active form of vitamin B12, plays a crucial role as a cofactor in essential metabolic pathways, including the methylation of homocysteine to methionine and the synthesis of S-adenosylmethionine (SAM). These processes are vital for the maintenance of the central and peripheral nervous systems, particularly in the synthesis and preservation of the myelin sheath.[1] This guide provides a comprehensive comparison of the correlation between plasma mecobalamin levels and clinical outcomes in diabetic neuropathy, cardiovascular disease, and cognitive function, supported by experimental data and detailed methodologies.

Diabetic Neuropathy: A Promising Correlation

Diabetic neuropathy is one of the most studied clinical outcomes in relation to mecobalamin supplementation. Several studies have demonstrated a positive correlation between increased plasma vitamin B12 levels, following mecobalamin administration, and improvements in both subjective and objective measures of diabetic neuropathy.

A year-long, randomized, double-blind, placebo-controlled trial investigated the effects of 1 mg of oral methylcobalamin daily in patients with diabetic neuropathy.[2][3] The study reported a significant increase in plasma B12 levels in the treatment group, which was associated with notable improvements in neurophysiological parameters, sudomotor function, pain scores, and overall quality of life.[2][3][4] However, some parameters like cardiovascular autonomic reflex tests did not show significant improvement.[2][3] Another study showed that methylcobalamin treatment for 24 weeks significantly improved symptoms of diabetic polyneuropathy.[5] While the active group in a double-blind study showed statistical improvement in somatic and autonomic symptoms, motor and sensory nerve conduction studies showed no statistical improvement after 4 months.[6] Intrathecal injection of high-dose methylcobalamin has also been shown to dramatically improve symptoms such as paresthesia and burning pains in patients with diabetic neuropathy, with the effects lasting for several months to years.[7]

Table 1: Correlation of Plasma Mecobalamin Levels with Diabetic Neuropathy Outcomes

Clinical OutcomeStudy PopulationMecobalamin InterventionKey Findings
Neurophysiological Parameters 90 patients with type 2 diabetes and diabetic neuropathy[2]1 mg/day oral methylcobalamin for 1 yearSignificant improvement in sural nerve conduction velocity (SNCV) and sural nerve action potential (SNAP) (p < 0.0001 for both).[2]
Pain Score & Quality of Life 90 patients with type 2 diabetes and diabetic neuropathy[2]1 mg/day oral methylcobalamin for 1 yearSignificant improvement in pain score and Quality of Life (QoL) (p < 0.0001 for both).[2]
Neuropathy Symptoms 48 adult diabetic subjects with polyneuropathy[5]1500 µ g/day oral methylcobalamin for 24 weeksSignificant decline in the Toronto Clinical Scoring System (CSS) score (p < 0.0001), indicating symptom improvement.[5]
Somatic and Autonomic Symptoms Patients with diabetic neuropathy[6]Methylcobalamin (dose not specified) for 4 monthsStatistical improvement in somatic and autonomic symptoms. No significant improvement in motor and sensory nerve conduction studies.[6]

Cardiovascular Disease: An Indirect and Complex Relationship

The correlation between plasma mecobalamin levels and cardiovascular disease (CVD) is less direct and appears to be intricately linked to the metabolism of homocysteine. Mecobalamin is a crucial cofactor for the enzyme methionine synthase, which converts homocysteine to methionine.[8] Elevated homocysteine levels are an established risk factor for cardiovascular disease.[9]

While a direct link between plasma mecobalamin and CVD outcomes is not firmly established, the role of its metabolic precursor, vitamin B12, and its deficiency marker, methylmalonic acid (MMA), has been investigated. A prospective cohort study found that elevated plasma MMA was associated with an increased risk of cardiovascular events, independent of renal function and B12 status.[10] However, another study concluded that high plasma homocysteine concentration, but not a low serum vitamin B12 concentration, increases the risk of cardiovascular morbidity and mortality in patients with ischemic heart disease.[9] A Mendelian randomization study suggested that there was no association between genetically predicted vitamin B12 and cardiovascular disease.[11]

Table 2: Association of Vitamin B12 Status Markers with Cardiovascular Disease Outcomes

MarkerStudy PopulationKey Findings
Methylmalonic Acid (MMA) 1755 individuals with pre-existing coronary heart disease[10]Individuals in the top tertile of MMA had a multivariable-adjusted hazard ratio of 2.00 for cardiovascular mortality compared to the bottom tertile.[10]
Serum Vitamin B12 211 patients with ischemic heart disease[9]No significant difference in survival was found between patients with low (<250 pmol/l) or high vitamin B12 levels.[9]
Genetically Predicted Vitamin B12 Large-scale genetic consortia data[11]No association was found between genetically predicted vitamin B12 levels and 12 different cardiovascular diseases.[11]
Serum MMA 5,313 adult participants of the National Health and Nutrition Examination Survey (NHANES) 2013–2014[12]Elevated serum MMA levels were independently associated with the presence of cardiovascular diseases.[12]

Cognitive Function: Emerging Evidence with Nuances

The relationship between plasma mecobalamin levels and cognitive function is an area of active research with emerging but nuanced findings. As with cardiovascular disease, much of the existing research has focused on total vitamin B12 levels and its metabolic markers.

A study on elderly Latinos with depressive symptoms found that the fraction of total plasma vitamin B12 bound to its active transport protein, transcobalamin (holoTC), correlated with cognitive function.[13] Specifically, a lower holoTC/B12 ratio was associated with lower scores on the Modified Mini-Mental State Examination (3MSE) in individuals with high depressive symptoms.[13] However, a study on the elderly Korean population found no direct correlation between B12 insufficiency and cognitive impairment after adjusting for confounding variables.[14] Another study found a significant negative correlation between serum MMA levels and cognitive scores.[15]

Table 3: Correlation of Vitamin B12 Status with Cognitive Function Outcomes

MarkerStudy PopulationKey Findings
Holo-Transcobalamin (HoloTC)/B12 Ratio Elderly Latinos with depressive symptoms[13]A lower holoTC/B12 ratio was associated with lower 3MSE scores in individuals with high depressive symptoms (p = 0.026).[13]
Serum Vitamin B12 Levels Elderly Korean population[14]No direct correlation between B12 insufficiency and cognitive impairment was observed after adjusting for confounders.[14]
Serum Methylmalonic Acid (MMA) 4,464 participants with a mean age of 70.05 years[15]A significant negative correlation was found between serum MMA levels and cognitive scores (ρ = −0.12, p < 0.001).[15]

Experimental Protocols

Measurement of Plasma Mecobalamin

The accurate quantification of plasma mecobalamin is crucial for correlating its levels with clinical outcomes. A sensitive and specific method utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been developed for this purpose.[16]

Experimental Workflow: Plasma Mecobalamin Quantification by LC-MS/MS

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma 0.1 mL Plasma Sample is Add Internal Standard (Stable Isotope of Mecobalamin) plasma->is precip Protein Precipitation (with Methanol) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Quantification) lc->ms

Caption: Workflow for plasma mecobalamin quantification.

Detailed Methodology:

  • Sample Collection and Handling: Collect whole blood in tubes containing an anticoagulant. Centrifuge to separate plasma. Due to the light-labile nature of mecobalamin, all procedures should be performed under red light or in amber tubes with minimal light exposure (<10 lx).[16]

  • Internal Standard Addition: Add a stable isotope-labeled internal standard of mecobalamin to the plasma sample to account for variability during sample preparation and analysis.[16]

  • Protein Precipitation: Add methanol to the plasma sample to precipitate proteins.[16]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing mecobalamin and the internal standard.

  • LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer. The liquid chromatography step separates mecobalamin from other components in the sample. The tandem mass spectrometer then quantifies the amount of mecobalamin and the internal standard based on their specific mass-to-charge ratios.

Assessment of Diabetic Neuropathy

A comprehensive assessment of diabetic neuropathy involves a combination of patient-reported outcomes, clinical examinations, and neurophysiological tests.[2]

Experimental Workflow: Clinical Assessment of Diabetic Neuropathy

G cluster_assessment Diabetic Neuropathy Assessment mnsiq Michigan Neuropathy Screening Instrument Questionnaire (MNSIQ) mnsie Michigan Neuropathy Screening Instrument Examination (MNSIE) ncv Nerve Conduction Velocity (NCV) vpt Vibration Perception Threshold (VPT) pain Pain Score Assessment qol Quality of Life (QoL) Questionnaire G mecobalamin Mecobalamin methionine_synthase Methionine Synthase mecobalamin->methionine_synthase methionine Methionine methionine_synthase->methionine homocysteine Homocysteine homocysteine->methionine_synthase sam S-adenosylmethionine (SAM) methionine->sam methylation Methylation Reactions sam->methylation myelin Myelin Sheath Synthesis and Maintenance methylation->myelin erk ERK1/2 Signaling methylation->erk akt Akt Signaling methylation->akt nerve Nerve Regeneration myelin->nerve schwann Schwann Cell Differentiation and Proliferation erk->schwann akt->schwann schwann->nerve

References

Safety Operating Guide

Proper Disposal of Mecobalamin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Mecobalamin-d3, ensuring the safety of personnel and the protection of the environment. This document provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound in a laboratory setting, adhering to standard safety and environmental regulations.

This compound, the deuterated form of Mecobalamin (a form of vitamin B12), is not classified as a hazardous substance according to available Safety Data Sheets (SDS). The presence of the stable isotope deuterium (d3) does not confer radioactivity to the molecule. Therefore, its disposal follows the protocols for non-hazardous pharmaceutical waste. The primary method for the disposal of non-hazardous pharmaceutical waste is through a licensed waste disposal service, which typically involves incineration.[1]

Disposal Plan: Step-by-Step Procedures

Adherence to a structured disposal plan is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. The following steps outline the recommended procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Identify: Clearly identify the waste as this compound.

  • Segregate: Do not mix this compound waste with hazardous chemical waste, radioactive waste, or general laboratory trash. It should be collected in a dedicated, clearly labeled container for non-hazardous pharmaceutical waste.

2. Containerization and Labeling:

  • Container: Use a well-maintained, leak-proof container with a secure lid. The container must be compatible with the chemical nature of this compound.

  • Labeling: Label the container clearly with the following information:

    • "Non-Hazardous Pharmaceutical Waste"

    • "this compound"

    • Accumulation Start Date

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage of Waste:

  • Location: Store the waste container in a designated, secure area away from general laboratory traffic.

  • Conditions: Ensure the storage area is cool and dry to prevent any degradation of the container or its contents.

4. Arrange for Professional Disposal:

  • Contact: Engage your institution's EHS department or a licensed professional waste disposal contractor that handles pharmaceutical waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by the disposal contractor and your institution. This ensures a clear chain of custody and proper handling.

5. Record Keeping:

  • Maintain Records: Keep a detailed record of the disposal, including the amount of this compound disposed of, the date of disposal, and the name of the waste disposal contractor. These records are essential for regulatory compliance and internal safety audits.

Experimental Protocols

The procedures outlined in this document are based on established guidelines for the disposal of non-hazardous chemical and pharmaceutical waste. Specific experimental protocols that would generate this compound waste are varied and depend on the research being conducted. The disposal procedure remains consistent regardless of the specific experimental origin of the waste, provided no hazardous materials were introduced.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Mecobalamin_d3_Disposal_Workflow start Start: this compound Waste Generated is_mixed Is the waste mixed with hazardous materials? start->is_mixed segregate_hazardous Segregate as Hazardous Waste is_mixed->segregate_hazardous Yes segregate_non_hazardous Segregate as Non-Hazardous Pharmaceutical Waste is_mixed->segregate_non_hazardous No follow_hazardous_protocol Follow Institutional Protocol for Hazardous Waste segregate_hazardous->follow_hazardous_protocol containerize_label Containerize in a labeled, leak-proof container segregate_non_hazardous->containerize_label store Store in a designated, secure area containerize_label->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs document_dispose Complete Documentation and Arrange for Disposal contact_ehs->document_dispose end End: Proper Disposal document_dispose->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: While this compound is not classified as a hazardous substance, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as these may have additional requirements for the disposal of pharmaceutical waste. Always prioritize safety and compliance in all laboratory procedures.

References

Personal protective equipment for handling Mecobalamin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mecobalamin-d3. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment. The following table summarizes the recommended PPE based on various handling scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Weighing Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved).[1]Chemical impermeable gloves (e.g., Nitrile rubber, inspect before use).[1]Standard laboratory coat.Not required with adequate ventilation. If dust is generated, use a particulate filter respirator (e.g., P1).[2]
Preparing Solutions Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved).[1]Chemical impermeable gloves.[1]Laboratory coat.Not generally required; work in a well-ventilated area or fume hood.
Spill Cleanup Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved).[1]Chemical impermeable gloves.[1]Impervious clothing to prevent skin contact.[1]For significant spills or dust, a self-contained breathing apparatus may be necessary.[1]
Firefighting Tightly fitting safety goggles and face shield.Fire-resistant gloves.Fire/flame resistant clothing.[1]Self-contained breathing apparatus.[1]

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[1][3]

  • Protect the compound from light by storing it in light-resistant containers.[3]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Collect waste material in suitable, closed containers for disposal.[1]

  • Do not allow the chemical to enter drains, as discharge into the environment should be avoided.[1]

Emergency Procedures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water.[1] Remove contaminated clothing.

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[1]

  • If ingested: Rinse mouth with water. Do not induce vomiting.[1] Call a physician or poison control center immediately.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal receiving Receive Shipment storage Store in Cool, Dry, Light-Resistant Container receiving->storage Inspect Container ppe Don Appropriate PPE storage->ppe Prepare for Use weighing Weighing in Vented Enclosure ppe->weighing dissolving Dissolving in Solvent weighing->dissolving experiment Use in Experiment dissolving->experiment waste_collection Collect Contaminated Waste experiment->waste_collection Post-Experiment disposal Dispose According to Regulations waste_collection->disposal

Workflow for this compound Handling

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.